MA242 free base is a bifunctional molecule that simultaneously targets two key proteins:
Its mechanism is illustrated below:
This compound simultaneously binds MDM2 and NFAT1, inducing their degradation and inhibiting transcription, leading to apoptosis.
This compound demonstrates potent and selective anti-cancer activity in both cellular and animal models.
The table below summarizes the inhibitory effects of this compound on the viability of various human pancreatic cancer cell lines after a 72-hour treatment [1]:
| Cell Line | p53 Status | IC₅₀ (μM) |
|---|---|---|
| Panc-1 | Mutant | 0.14 |
| Mia-Paca-2 | Mutant | 0.14 |
| AsPC-1 | Mutant | 0.15 |
| BxPC-3 | Wild-type | 0.25 |
| HPAC | Wild-type | 0.40 |
| HPDE (Normal) | Normal cell | 5.81 |
This compound also significantly reduces MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM) within 24 hours [1]. It induces apoptosis (programmed cell death) and exhibits selective cytotoxicity against Hepatocellular Carcinoma (HCC) cells with IC₅₀ values between 0.1 and 0.31 μM [1] [3].
In mouse models of pancreatic cancer, this compound administered intraperitoneally (IP) potently inhibited tumor growth [1] [2]:
| Tumor Model | Dosage | Treatment Schedule | Result |
|---|---|---|---|
| Panc-1 orthotopic tumors | 2.5 mg/kg & 5 mg/kg | IP; 5 days/week for 5 weeks | 56.1% & 82.5% tumor growth inhibition |
| AsPC-1 orthotopic tumors | 10 mg/kg | IP; 5 days/week for 3 weeks | 89.5% tumor growth inhibition |
These effects were achieved without significant host toxicity or changes in average body weight [1].
For researchers looking to replicate or build upon these findings, here are the key experimental methodologies.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [1] [2].
This protocol is used to detect changes in MDM2 and NFAT1 protein levels after treatment [1] [2].
This protocol assesses the efficacy of this compound in living organisms [1] [2].
This compound is strictly for research use and is not intended for human diagnostic or therapeutic use [1] [3] [4].
The table below summarizes the core identity and reported biological activities of MA242 free base.
| Property | Description |
|---|---|
| CAS Number | 1049704-17-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] [2] [3] |
| Molecular Weight | 465.95 g/mol [1] [2] [3] |
| Primary Targets | MDM2, NFAT1 [1] [3] [4] |
| Mechanism of Action | Directly binds MDM2 & NFAT1, induces their protein degradation, inhibits NFAT1-mediated MDM2 transcription [1] [4] |
| Primary Research Findings | Induces apoptosis; inhibits tumor growth & metastasis in pancreatic cancer & HCC models; effective regardless of p53 status [1] [5] [6] |
The following table consolidates key experimental data from preclinical studies.
| Assay Type | Cell Lines / Model | Tested Concentrations/Doses | Incubation Time / Duration | Key Results |
|---|---|---|---|---|
| In Vitro: Cell Viability [1] [3] | Human pancreatic cancer (Panc-1, Mia-Paca-2, etc.); Normal HPDE cells | 0.05 - 5 μM | 72 hours | IC₅₀: 0.1 - 0.4 μM (cancer cells); 5.81 μM (normal HPDE cells) |
| In Vitro: Western Blot [1] [3] | Human pancreatic cancer (HPAC, Panc-1, AsPC-1) | 0 - 0.5 μM | 24 hours | Decreased MDM2 and NFAT1 protein levels. |
| In Vivo: Efficacy [1] [3] | Athymic nude mice with orthotopic pancreatic tumors | 2.5, 5, or 10 mg/kg (IP injection) | 5 days/week for 3-5 weeks | Up to 89.5% inhibition of tumor growth; near-complete regression in some models; no significant host toxicity. |
For reference, the following methodologies are cited in the published research on MA242 [4].
MA242 employs a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1, breaking a key oncogenic loop.
The diagram above shows the core mechanism: MA242 binds directly to both MDM2 and NFAT1, inducing their degradation. This simultaneously disrupts the oncogenic loop where NFAT1 promotes MDM2 transcription, and blocks the anti-apoptotic functions of both proteins, leading to inhibited tumor growth and metastasis [1] [6] [4].
MA242 exerts its effects through a coordinated dual-inhibition mechanism. The following diagram illustrates the key signaling pathway and the points of intervention by MA242.
The diagram shows that MA242 simultaneously targets two nodes in the pathway: it binds to NFAT1 to induce its degradation and prevent MDM2 transcription, and it binds to the MDM2 RING domain to trigger its auto-ubiquitination and proteasomal degradation [1] [2] [3].
For researchers, the key experimental data and methodologies used to characterize MA242 are summarized below.
The following table summarizes the cytotoxic effects of MA242 across various cancer cell lines in vitro.
| Cell Line | Cancer Type | p53 Status | Treatment Duration | IC50 Value | Key Observations |
|---|---|---|---|---|---|
| Panc-1 [3] | Pancreatic | Mutant [3] | 72 hours [4] | 0.14 µM [4] | Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3] |
| AsPC-1 [3] | Pancreatic | Not Wild-Type [3] | 72 hours [4] | 0.15 µM [4] | Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3] |
| Mia-Paca-2 [3] | Pancreatic | Mutant [3] | 72 hours [4] | 0.14 µM [4] | Significant growth inhibition [4] [3] |
| BxPC-3 [3] | Pancreatic | Wild-Type [3] | 72 hours [4] | 0.25 µM [4] | Significant growth inhibition [4] [3] |
| HPAC [3] | Pancreatic | Information Not Explicitly Stated | 72 hours [4] | 0.40 µM [4] | Significant growth inhibition [4] [3] |
| HCC Cell Lines [1] | Hepatocellular Carcinoma (HCC) | Independent of p53 [1] | 72 hours [1] | 0.1 - 0.31 µM [1] | Selective cytotoxicity; inhibited growth and metastasis [1] |
| HPDE (Normal) [3] | Normal Pancreatic Ductal Epithelium | Normal | 72 hours [4] | 5.81 µM [4] | Minimal effect, indicating selective toxicity against cancer cells [4] [3] |
The following workflow outlines the primary methods used to validate MA242's mechanism of action and efficacy.
The specific methodologies for key experiments include:
MA242 represents a strategically novel class of therapeutic agents by simultaneously inhibiting two oncogenic targets. Its p53-independent mechanism is particularly valuable for treating aggressive cancers with a high prevalence of p53 mutations, such as pancreatic cancer and HCC [1] [3].
The structural elucidation of MA242 bound to the MDM2 RING domain provides a blueprint for rational drug design. The hydrophobic pocket centered on Tyr489 offers a specific site for developing new inhibitors that can trigger MDM2 auto-degradation, a different approach from traditional p53-MDM2 interaction blockers [2].
MA242 has shown robust efficacy in diverse preclinical models. The following table summarizes key quantitative findings.
| Cancer Model | Experimental Findings | Proposed Mechanisms & Pathways |
|---|---|---|
| Breast Cancer (in vitro & in vivo) | Inhibited cell viability and induced apoptosis regardless of p53 status; disrupted nicotinamide/nucleotide metabolism, elevated oxidative stress [1] [2]. | Modulates cancer metabolism; disturbs redox balance [1] [3]. |
| Pancreatic Cancer (in vitro & in vivo) | Inhibited cell proliferation, induced apoptosis; alone or with gemcitabine, inhibited tumor growth and metastasis in orthotopic models without host toxicity [4]. | Direct binding and degradation of MDM2 and NFAT1 [4]. |
| Hepatocellular Carcinoma (HCC) (in vitro & in vivo) | Inhibited growth and metastasis of HCC cells; high NFAT1/MDM2 expression correlated with poor patient prognosis [5]. | Induces MDM2 degradation and represses NFAT1-mediated MDM2 transcription [5]. |
For researchers looking to validate these mechanisms, here are methodologies from the cited studies.
In Vitro Anticancer Activity (Cell Viability and Apoptosis)
In Vivo Anticancer Efficacy
Molecular Binding and Mechanism Studies
The following diagram illustrates the core mechanism of action of MA242, summarizing the interactions between NFAT1, MDM2, and p53, and how the inhibitor intervenes.
MA242 dual mechanism: inhibits NFAT1-mediated transcription and degrades MDM2 protein.
The core mechanism of MA242 free base involves a dual targeting strategy that circumvents the need for functional p53, making it a promising therapeutic candidate for cancers with p53 mutations.
The following diagram illustrates this coordinated mechanism of action:
MA242 dual inhibition mechanism. It directly binds MDM2 and NFAT1, inducing degradation and blocking transcription independently of p53 status.
This compound has demonstrated potent and selective cytotoxicity across various cancer types in preclinical studies. The table below summarizes key quantitative findings from in vitro and in vivo models.
| Cancer Type | Cell Line | p53 Status | Assay | Incubation Time | IC50 / Result | Additional Observations |
|---|---|---|---|---|---|---|
| Pancreatic Cancer [3] [4] | Panc-1 | Mutant | Cell Viability | 72 hours | 0.14 µM | MA242 (0.1-0.5 µM; 24h) decreased MDM2 and NFAT1 protein levels. |
| Mia-Paca-2 | Mutant | Cell Viability | 72 hours | 0.14 µM | ||
| AsPC-1 | Mutant | Cell Viability | 72 hours | 0.15 µM | ||
| BxPC-3 | Wild-type | Cell Viability | 72 hours | 0.25 µM | ||
| HPAC | Wild-type | Cell Viability | 72 hours | 0.40 µM | ||
| Hepatocellular Carcinoma (HCC) [1] | Multiple | Not Specified | Cell Viability | Not Specified | 0.1 - 0.31 µM | Selective cytotoxicity against HCC cells by inhibiting NFAT1-MDM2 pathway. |
| Normal Cell Line [3] [4] | HPDE (pancreatic ductal) | Normal | Cell Viability | 72 hours | 5.81 µM | Minimal effect on normal cells, indicating a favorable selective toxicity. |
| Disease Model | Host | Dosing Regimen | Treatment Duration | Experimental Results | Toxicity Observations |
|---|---|---|---|---|---|
| Orthotopic Pancreatic Cancer (Panc-1) [3] [4] | Athymic nude mice | 2.5 mg/kg, IP, 5 days/wk | 5 weeks | 56.1% tumor growth inhibition | No significant difference in average body weight vs. control; no discernible host toxicity. |
| Orthotopic Pancreatic Cancer (Panc-1) [3] [4] | Athymic nude mice | 5 mg/kg, IP, 5 days/wk | 5 weeks | 82.5% tumor growth inhibition | |
| Orthotopic Pancreatic Cancer (AsPC-1) [3] [4] | Athymic nude mice | 10 mg/kg, IP, 5 days/wk | 3 weeks | 89.5% tumor growth inhibition | |
| Pancreatic Cancer [3] [4] | Athymic nude mice | Combined with Gemcitabine | Not Specified | Inhibited tumor growth and metastasis | No host toxicity when used alone or in combination. |
For laboratory research, here are detailed methodologies for key experiments demonstrating MA242's activity.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MA242 [3] [4].
This protocol confirms the direct effect of MA242 on reducing MDM2 and NFAT1 protein levels [3] [4].
The data on this compound highlights a significant shift in therapeutic strategy for targeting the MDM2 oncogene. Its p53-independent mechanism is particularly relevant for treating aggressive cancers like Triple-Negative Breast Cancer (TNBC), pancreatic cancer, and hepatocellular carcinoma (HCC), which frequently harbor p53 mutations and have limited treatment options [2]. Furthermore, evidence suggests MA242 disrupts cancer metabolic pathways, such as nicotinamide and nucleotide metabolism, and elevates oxidative stress, adding another layer to its anticancer efficacy [2].
Future research should focus on:
Research indicates that MA242 is characterized as a potent, selective, and p53-independent dual inhibitor of the MDM2 and NFAT1 oncoproteins [1].
While not a direct modulator, MA242 may influence the Hippo pathway indirectly through its primary target, MDM2, which has documented crosstalk with the Hippo signaling network.
For your research, it is useful to contrast the indirect approach of MA242 with direct Hippo pathway inhibitors currently under development. The table below summarizes this comparison.
| Target / Compound | Mechanism of Action | Key Experimental Findings | Therapeutic Context |
|---|---|---|---|
| MDM2 (e.g., MA242) | Dual inhibitor of MDM2 and NFAT1; potential indirect effect on Hippo pathway via p53-MDM2 axis [2] [1]. | IC50: 0.1-0.4 μM (pancreatic cancer) [1]. Suppresses sarcoma cell survival [2]. | Pancreatic cancer, sarcomas; potential to overcome chemoresistance [2] [1]. |
| TEAD (e.g., GNE-7883) | Pan-TEAD inhibitor; allosterically blocks YAP/TAZ-TEAD interaction by binding to TEAD lipid pocket [3]. | Reduces chromatin accessibility at TEAD motifs; shows antitumor efficacy in vivo; overcomes resistance to KRAS G12C inhibitors [3]. | Cancers with YAP/TAZ activation or NF2 loss; strategy to address therapy resistance [3]. |
To empirically determine if MA242 impacts the Hippo pathway in your specific research model, you could consider a workflow based on established methodologies from the literature.
Key methodological considerations from the literature:
MA242 free base exerts its effects through a multi-pronged mechanism, leading to the simultaneous degradation of both MDM2 and NFAT1.
The following diagram illustrates this dual mechanism of action:
MA242 degrades MDM2 protein and inhibits NFAT1-mediated MDM2 transcription.
MA242 has shown consistent and potent efficacy across multiple in vitro and in vivo cancer models.
The table below summarizes the anti-proliferative activity (IC₅₀) of this compound across various human cancer cell lines, demonstrating its potency and selectivity [2] [7] [3].
| Cancer Type | Cell Line | p53 Status | IC₅₀ (μM) |
|---|---|---|---|
| Pancreatic Cancer | Panc-1 | Mutant | 0.14 |
| Mia-Paca-2 | Mutant | 0.14 | |
| AsPC-1 | Wild-type | 0.15 | |
| BxPC-3 | Wild-type | 0.25 | |
| HPAC | Wild-type | 0.40 | |
| Hepatocellular Carcinoma (HCC) | Multiple | Not Specified | 0.10 - 0.31 |
| Normal Cell Control | HPDE (pancreatic ductal epithelium) | Normal | 5.81 |
This compound has also demonstrated significant tumor growth inhibition in animal models, with minimal host toxicity [2] [7] [3].
| Cancer Model | Dosing Regimen | Efficacy Results |
|---|
| Orthotopic Pancreatic (Panc-1-Luc) | 2.5 mg/kg & 5 mg/kg, IP, 5 days/wk, 5 weeks | 56.1% & 82.5% tumor growth inhibition. Near-complete regression in some mice. | | Orthotopic Pancreatic (AsPC-1-Luc) | 10 mg/kg, IP, 5 days/wk, 3 weeks | 89.5% inhibition of tumor growth. | | Orthotopic Pancreatic (Panc-1) - Combination | MA242 (5 mg/kg) + Gemcitabine (20 mg/kg) | Enhanced inhibition of tumor growth and metastasis compared to single agents. | | Breast Cancer (Orthotopic & PDX models) | Not fully specified in results | Effectively inhibited tumor growth in a MDM2-expression dependent manner. |
The robust preclinical data for MA242 are derived from standardized experimental assays. Here are the methodologies for key experiments cited in the search results.
Recent studies have provided deeper insights into MA242's anti-tumor effects, particularly in aggressive cancer subtypes.
MA242 free base exerts its effects through a unique, p53-independent dual-targeting mechanism. The diagram below summarizes its core actions on the NFAT1-MDM2 oncogenic pathway.
MA242 inhibits the NFAT1-MDM2 pathway by binding both proteins and blocking transcription.
MA242 shows potent and selective cytotoxicity against pancreatic cancer cells in vitro and effectively suppresses tumor growth in vivo.
Table 1: In Vitro Cytotoxicity of MA242 in Human Cell Lines [1]
| Cell Line | p53 Status | IC50 Value (μM) after 72h |
|---|---|---|
| Panc-1 (Pancreatic Cancer) | Mutant | 0.14 |
| Mia-Paca-2 (Pancreatic Cancer) | Mutant | 0.14 |
| AsPC-1 (Pancreatic Cancer) | Mutant | 0.15 |
| BxPC-3 (Pancreatic Cancer) | Wild-type | 0.25 |
| HPAC (Pancreatic Cancer) | N/A | 0.40 |
| HPDE (Normal Pancreatic Ductal Epithelium) | Normal | 5.81 |
Table 2: In Vivo Efficacy of MA242 in Orthotopic Pancreatic Cancer Models [1]
| Tumor Model (Cell Line) | p53 Status | Dosage & Administration | Result (vs. Control) |
|---|---|---|---|
| Panc-1-Luc | Mutant | 2.5 mg/kg, IP, 5x/wk, 5 wks | 56.1% tumor growth inhibition |
| Panc-1-Luc | Mutant | 5 mg/kg, IP, 5x/wk, 5 wks | 82.5% tumor growth inhibition |
| AsPC-1-Luc | Mutant | 10 mg/kg, IP, 5x/wk, 3 wks | 89.5% tumor growth inhibition (p<0.01) |
The primary assays used to characterize MA242's bioactivity are standard in vitro and in vivo cancer pharmacology studies.
Table 3: Summary of Key Experimental Methods [1] [2]
| Assay Type | Key Details | Readout / Outcome Measured |
|---|---|---|
| Cell Viability | SRB or MTS assay; 72-hour incubation with MA242. | IC50 value calculation. |
| Western Blot Analysis | Treatment of HPAC, Panc-1, AsPC-1 cells with 0.1-0.5 μM MA242 for 24 hours. | Reduction in MDM2 and NFAT1 protein levels. |
| Apoptosis Assay | Annexin V-FITC / Propidium Iodide staining followed by flow cytometry. | Percentage of apoptotic cells. |
| Colony Formation | Cells treated with MA242 for 48 hours, then grown in drug-free medium for 1-2 weeks. | Number and size of formed colonies. |
| Cell Migration & Invasion | Boyden chamber assay with (invasion) or without (migration) Matrigel coating. | Number of cells that migrate/invade through membrane. |
| In Vivo Efficacy | Orthotopic models; MA242 administered intraperitoneally (IP) daily, 5 days a week. | Tumor volume/weight measurement; bioluminescent imaging. |
The research evidence indicates that MA242 represents a promising p53-independent therapeutic strategy for pancreatic cancer. Its unique mechanism of simultaneously degrading MDM2 and NFAT1 proteins and inhibiting their transcriptional pathway warrants further investigation.
MA242 free base is a specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor [1] [2] [3]. This dual-targeting strategy was developed to overcome a major limitation in HCC treatment: the ineffectiveness of MDM2-p53 binding inhibitors in the majority of HCC cases that harbor p53 mutations [1] [4].
The therapeutic rationale is based on two key findings:
The following diagram illustrates the mechanism of action of MA242 in HCC cells:
MA242 exerts its effects by 1) binding to and degrading NFAT1, 2) directly binding to the MDM2 RING domain to induce its auto-ubiquitination and degradation, and 3) repressing NFAT1-mediated MDM2 transcription [1] [5].
The table below summarizes the key quantitative findings on the efficacy of this compound against HCC and other cancers from preclinical models.
| Model System | Experimental Details | Key Results & IC₅₀ Values | Citations |
|---|
| In Vitro (HCC Cells) | • Cell Lines: Various HCC cells. • Incubation: 72 hours. • p53 status: Independent of p53. | • IC₅₀: 0.1 - 0.31 µM (HCC cells). • Selectivity: Showed selective cytotoxicity against cancer cells. • Molecular Effect: Decreased MDM2 and NFAT1 protein levels. | [1] [3] | | In Vitro (Pancreatic Cancer Cells) | • Cell Lines: HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3. • Control: Normal human pancreatic ductal epithelium (HPDE) cells. • Incubation: 72 hours. | • IC₅₀: 0.14 - 0.40 µM (cancer cells). • IC₅₀: 5.81 µM (normal HPDE cells), demonstrating a >10x selectivity window. • Apoptosis: Induced cell death regardless of p53 status. | [2] [3] | | In Vivo (Mouse Models) | • Models: Athymic nude mice with orthotopic Panc-1 or AsPC-1 (pancreatic) tumors. • Dose & Route: 2.5 - 10 mg/kg, intraperitoneal (IP), 5 days/week. • Duration: 3-5 weeks. | • Tumor Growth Inhibition: 56.1% - 89.5% (dose-dependent). • Toxicity: No significant host toxicity or body weight loss observed. | [2] [3] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
The preclinical data for this compound presents a compelling case for its further development. Its core advantages include:
It is important to note that this data is from preclinical studies, and the compound is currently listed "for research use only" [2] [5] [3]. The logical next steps for translation would involve Investigational New Drug (IND)-enabling toxicology studies and subsequent clinical trials to establish safety and efficacy in humans.
MA242 free base has shown potent activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and, more recently, breast cancer. The tables below summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound [1] [2] [3] This table shows the concentration of MA242 required to inhibit 50% of cell growth (IC₅₀) across various cell lines.
| Cell Line / Cancer Type | p53 Status | IC₅₀ Value (μM) |
|---|---|---|
| Pancreatic Cancer (Panc-1) | Mutant | 0.14 |
| Pancreatic Cancer (Mia-Paca-2) | Mutant | 0.14 |
| Pancreatic Cancer (AsPC-1) | Wild-type | 0.15 |
| Pancreatic Cancer (BxPC-3) | Wild-type | 0.25 |
| Hepatocellular Carcinoma (HCC) | Not Specified | 0.10 - 0.31 |
| Normal Pancreatic Cells (HPDE) | Normal | 5.81 |
Table 2: In Vivo Efficacy of this compound in Mouse Models [1] [3] This table summarizes the results of animal studies where MA242 was administered intraperitoneally (IP).
| Tumor Model | Dosage & Regimen | Experimental Results |
|---|---|---|
| Panc-1 (Orthotopic Pancreatic) | 2.5 mg/kg/d, 5 d/wk, 5 weeks | 56.1% tumor growth inhibition |
| Panc-1 (Orthotopic Pancreatic) | 5 mg/kg/d, 5 d/wk, 5 weeks | 82.5% tumor growth inhibition |
| AsPC-1 (Orthotopic Pancreatic) | 10 mg/kg/d, 5 d/wk, 3 weeks | 89.5% tumor growth inhibition |
| AsPC-1 & Panc-1 models | Effective doses above | No significant host toxicity observed |
To help you evaluate or replicate key findings, here are the methodologies for core assays as described in the research publications.
1. Cell Viability Assay (MTT/MTS) [1] [3]
2. Western Blot Analysis [1] [3]
3. In Vivo Efficacy Study [1] [3]
MA242 exerts its effects through a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1.
MA242 simultaneously degrades NFAT1 and MDM2 proteins, blocking a key oncogenic pathway and promoting cancer cell death.
MA242 free base (CAS No. 1049704-17-7) is a novel small molecule identified as a specific dual inhibitor of MDM2 and NFAT1 [1]. Its molecular formula is C₂₄H₂₀ClN₃O₃S with a molecular weight of 465.95 g/mol [1].
This compound exerts its anticancer effects through a multi-faceted mechanism:
The following diagram illustrates the molecular mechanism of this compound:
This compound demonstrates potent and selective cytotoxicity against various cancer cell lines. The following table summarizes its IC₅₀ values across different pancreatic cancer models and normal cells:
Table 1: In Vitro Antiproliferative Activity of this compound (72-hour treatment) [1]
| Cell Line | Cancer Type | p53 Status | IC₅₀ (μM) |
|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 |
| AsPC-1 | Pancreatic | Mutant | 0.15 |
| BxPC-3 | Pancreatic | Wild-type | 0.25 |
| HPAC | Pancreatic | - | 0.40 |
| HPDE | Normal pancreatic ductal epithelium | - | 5.81 |
The data demonstrates that this compound is significantly more potent against cancer cells (IC₅₀: 0.14-0.40 μM) compared to normal HPDE cells (IC₅₀: 5.81 μM), indicating a favorable selective index [1]. Similar potency was observed in hepatocellular carcinoma (HCC) models, with IC₅₀ values ranging from 0.1-0.31 μM [4].
This compound effectively reduces MDM2 and NFAT1 protein levels at low concentrations:
Table 2: Effect of this compound on Target Protein Expression (24-hour treatment) [1]
| Cell Line | Concentration (μM) | MDM2 Reduction | NFAT1 Reduction |
|---|---|---|---|
| HPAC | 0.1-0.5 | Significant | Significant |
| Panc-1 | 0.1-0.5 | Significant | Significant |
| AsPC-1 | 0.1-0.5 | Significant | Significant |
Tetrazolium-based assays measure the metabolic activity of viable cells. Metabolically active cells reduce tetrazolium compounds (MTT, MTS, XTT, WST-1) to colored formazan products, with the signal intensity proportional to the number of viable cells [5] [6].
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 5: Viability Measurement (MTT Assay)
Western blotting detects specific proteins (MDM2 and NFAT1) to confirm target engagement and degradation induced by this compound.
While tetrazolium-based assays are widely used, several alternative methods offer different advantages:
Table 3: Comparison of Cell Viability Assay Methods [6]
| Assay Type | Principle | Incubation Time | Advantages | Limitations |
|---|---|---|---|---|
| ATP Detection (CellTiter-Glo) | Measures ATP content | 10 minutes | High sensitivity, broad linear range, less prone to artifacts | Requires cell lysis, endpoint measurement |
| Resazurin Reduction (CellTiter-Blue) | Reduction of resazurin to fluorescent resorufin | 1-4 hours | Inexpensive, more sensitive than tetrazolium assays | Fluorescent compounds may interfere |
| Live-cell Protease (CellTiter-Fluor) | Detection of live-cell protease activity | 30-60 minutes | Can be multiplexed with other assays, short incubation | Requires fluorometric detection |
| Real-time Viability (RealTime-Glo) | Conversion of prosubstrate to luciferase substrate by viable cells | Kinetic measurements over 3 days | Enables real-time monitoring, no cell lysis | Higher cost for long-term experiments |
This compound has limited aqueous solubility. Recommended formulation approaches include:
This compound represents a promising therapeutic strategy for several cancer types:
This compound shows enhanced efficacy when combined with conventional chemotherapeutics:
This compound is a promising dual inhibitor of MDM2 and NFAT1 with potent anticancer activity across multiple cancer types. The protocols outlined herein provide robust methods for evaluating its efficacy in vitro, particularly through cell viability assays and target validation studies. Its unique p53-independent mechanism addresses a significant limitation of many MDM2-targeted therapies and warrants further investigation as a therapeutic candidate, particularly for aggressive cancers with high rates of p53 mutation.
MA242 free base is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action is distinct from conventional MDM2-p53 binding inhibitors and operates independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].
The following diagram illustrates this primary mechanism and its functional consequences.
MA242 exhibits potent and selective anti-tumor activity across various pancreatic cancer models.
The table below summarizes the IC₅₀ values of MA242 in a panel of human pancreatic cancer cell lines and a normal ductal cell line after a 72-hour treatment [1] [3] [4].
| Cell Line | p53 Status | IC₅₀ (μM) |
|---|---|---|
| Panc-1 | Mutant | 0.14 |
| Mia-Paca-2 | Mutant | 0.14 |
| AsPC-1 | Mutant | 0.15 |
| BxPC-3 | Wild-type | 0.25 |
| HPAC | Wild-type | 0.40 |
| HPDE (Normal) | - | 5.81 |
These results demonstrate that MA242 is significantly more potent in cancer cells (IC₅₀: 0.14-0.40 μM) than in normal HPDE cells (IC₅₀: 5.81 μM), indicating a selective cytotoxicity against cancer cells [1].
MA242 administered intraperitoneally (IP) showed strong dose-dependent inhibition of tumor growth in orthotopic pancreatic cancer models without significant host toxicity [1] [3] [4].
| Model | Dosing Regimen | Result (Tumor Growth Inhibition) |
|---|---|---|
| Panc-1-Luc (orthotopic) | 2.5 mg/kg, IP, 5 days/wk, 5 weeks | 56.1% inhibition |
| Panc-1-Luc (orthotopic) | 5 mg/kg, IP, 5 days/wk, 5 weeks | 82.5% inhibition |
| AsPC-1-Luc (orthotopic) | 10 mg/kg, IP, 5 days/wk, 3 weeks | 89.5% inhibition (p < 0.01) |
For researchers aiming to replicate these studies, here are the core methodologies.
The workflow for planning and conducting these key experiments is visualized below.
This compound is a novel, specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor, representing a promising therapeutic strategy for multiple cancer types. This small molecule inhibitor exhibits a unique mechanism of action that differs from traditional MDM2-p53 binding inhibitors by functioning independently of p53 status, making it particularly valuable for treating cancers with p53 mutations or deficiencies. MA242 directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation via the ubiquitin-proteasome system, and inhibits NFAT1-mediated MDM2 transcription, thereby disrupting a critical oncogenic pathway in cancer progression and metastasis. [1] [2] [3]
The therapeutic significance of MA242 stems from its ability to simultaneously target two interconnected nodes in cancer signaling pathways. MDM2 overexpression is frequently observed in human cancers and contributes to tumorigenesis through both p53-dependent and p53-independent mechanisms. Meanwhile, NFAT1 activation promotes cancer cell proliferation, migration, invasion, and angiogenesis. The discovery that NFAT1 directly binds to the P2 promoter of MDM2 and induces its expression revealed a crucial regulatory connection between these two oncogenic factors, providing the rational basis for developing dual inhibitors like MA242. [4] [5] [6]
Table 1: In vitro cytotoxicity profile of this compound across various cancer cell lines
| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Incubation Time | Reference |
|---|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 | 72 hours | [1] [2] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 | 72 hours | [1] [2] |
| AsPC-1 | Pancreatic | Wild-type | 0.15 | 72 hours | [1] [2] |
| BxPC-3 | Pancreatic | Wild-type | 0.25 | 72 hours | [1] [2] |
| HPAC | Pancreatic | - | 0.40 | 72 hours | [1] [2] |
| HPDE | Normal pancreatic ductal | - | 5.81 | 72 hours | [1] [2] |
| HCC cells | Hepatocellular | Mixed | 0.10-0.31 | 72 hours | [7] [8] |
Table 2: Protein degradation parameters for this compound treatment
| Parameter | MDM2 Reduction | NFAT1 Reduction | Experimental Conditions | Reference | |---------------|--------------------|---------------------|----------------------------|--------------| | Concentration Range | Dose-dependent | Dose-dependent | 0.1-0.5 μM for 24 hours | [1] [2] | | Optimal Concentration | Significant reduction at 0.5 μM | Significant reduction at 0.5 μM | 24 hours treatment | [1] [2] | | Time Course | Observable at 24 hours | Observable at 24 hours | 0.5 μM concentration | [1] [2] | | Mechanism Enhanced auto-ubiquitination & proteasomal degradation | Degradation via proteasomal pathway | In vitro and in vivo models | [7] [3] |
Table 3: In vivo efficacy parameters of this compound in xenograft models
| Cancer Model | Dosing Regimen | Route | Treatment Duration | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| Panc-1 orthotopic pancreatic | 2.5 mg/kg/d, 5 d/wk | Intraperitoneal | 5 weeks | 56.1% tumor growth inhibition | [1] [2] |
| Panc-1 orthotopic pancreatic | 5 mg/kg/d, 5 d/wk | Intraperitoneal | 5 weeks | 82.5% tumor growth inhibition | [1] [2] |
| AsPC-1 orthotopic pancreatic | 10 mg/kg/d, 5 d/wk | Intraperitoneal | 3 weeks | 89.5% tumor growth inhibition | [1] [2] |
| Hepatocellular carcinoma | 2.5-10 mg/kg/d | Intraperitoneal | 3-5 weeks | Profound inhibition of growth and metastasis | [7] [8] |
| Breast cancer models | 5-10 mg/kg/d | Intraperitoneal | 3-5 weeks | Significant tumor growth inhibition | [9] |
Objective: To evaluate the effects of this compound on MDM2 and NFAT1 protein levels in cancer cells.
Materials:
Procedure:
Expected Results: Dose-dependent decrease in both MDM2 and NFAT1 protein levels should be observed, with significant reduction typically at 0.5 μM concentration after 24 hours of treatment. [1] [2]
Objective: To determine the cytotoxic effects of this compound and its induction of apoptosis in cancer cells.
Materials:
Procedure: Cell Viability Assay (MTT):
Apoptosis Assay (Annexin V/PI Staining):
Expected Results: MA242 treatment should significantly reduce cell viability in a dose-dependent manner, with IC50 values typically ranging from 0.1 to 0.4 μM for pancreatic cancer cells and 0.1 to 0.31 μM for hepatocellular carcinoma cells. Apoptosis assays should demonstrate increased percentage of Annexin V-positive cells, indicating induction of programmed cell death. [1] [2] [8]
Objective: To evaluate the antitumor efficacy of this compound in animal models.
Materials:
Procedure:
Tumor Implantation:
Animal Grouping and Dosing:
Tumor Monitoring:
Endpoint Analysis:
Expected Results: MA242 treatment should result in significant inhibition of tumor growth compared to vehicle control, with efficacy ranging from 56.1% to 89.5% tumor growth inhibition depending on model and dosage. No significant body weight loss or overt toxicity should be observed at the effective doses. [1] [2] [3]
The dual inhibitory activity of this compound represents an innovative approach to targeting interconnected oncogenic pathways. The following diagram illustrates the molecular mechanisms underlying MA242's activity:
Figure 1: MA242 Dual Mechanism of Action - This diagram illustrates how MA242 simultaneously targets both MDM2 and NFAT1, disrupting key oncogenic pathways in cancer cells.
This compound exerts its antitumor effects through a dual mechanism of action that simultaneously targets two interconnected oncogenic proteins:
Direct MDM2 Inhibition: MA242 binds to the RING domain of MDM2, a region distinct from the p53-binding pocket targeted by conventional MDM2 inhibitors. This binding induces MDM2 auto-ubiquitination and subsequent proteasomal degradation, reducing MDM2 protein levels in cancer cells. Structural studies have revealed that MA242 primarily binds in a hydrophobic site centered at Tyr489 at the C-terminus of the MDM2 RING domain, which may interrupt interactions between MDM2 and the E2-ubiquitin complex to inhibit ubiquitin transfer. [10] [3]
NFAT1 Inhibition and Degradation: MA242 directly binds to NFAT1 with high affinity and induces its protein degradation. Additionally, it inhibits NFAT1-mediated MDM2 transcription by disrupting the binding of NFAT1 to the MDM2 P2 promoter. This is particularly significant as NFAT1 has been shown to directly bind the MDM2 P2 promoter and activate MDM2 expression independent of p53 status. [3] [5]
The simultaneous targeting of both proteins creates a synergistic antitumor effect by disrupting the positive regulatory loop between NFAT1 and MDM2 while independently reducing the levels of both oncogenic factors. This dual action results in comprehensive inhibition of cancer cell proliferation, induction of apoptosis, suppression of metastasis, and reversal of chemotherapy resistance, as demonstrated in multiple preclinical cancer models. [7] [4] [3]
This compound has demonstrated significant broad-spectrum antitumor activity across multiple cancer types in preclinical studies:
Pancreatic Cancer: MA242 treatment resulted in potent growth inhibition of pancreatic cancer cells regardless of p53 status, with IC50 values ranging from 0.14 to 0.40 μM. In orthotopic mouse models, MA242 (5-10 mg/kg/d) inhibited tumor growth by 56.1% to 89.5% and led to almost complete tumor regression in some models. The combination of MA242 with gemcitabine showed enhanced antitumor activity without additional host toxicity. [1] [2] [3]
Hepatocellular Carcinoma: MA242 exhibited potent cytotoxicity against HCC cells with IC50 values of 0.1-0.31 μM. In vivo studies demonstrated that MA242 profoundly inhibited both growth and metastasis of HCC cells. Clinical correlation analysis revealed that high expression levels of both NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients, validating this dual targeting approach. [7] [8]
Breast Cancer: Recent studies have shown that MA242 effectively inhibits tumor growth in breast cancer models, including triple-negative breast cancer. Additional mechanisms involve disruption of cancer metabolic pathways, particularly nicotinamide metabolism and nucleotide metabolism, while elevating cellular oxidative stress by disturbing redox balance. [9]
p53-Independent Activity: Unlike conventional MDM2 inhibitors that primarily target MDM2-p53 binding and require wild-type p53 for activity, MA242 maintains efficacy regardless of p53 status. This is particularly valuable since approximately 50% of human cancers harbor p53 mutations, and these cancers are typically more aggressive and less responsive to conventional therapies. [4] [8] [3]
Favorable Selectivity Profile: MA242 demonstrates selective cytotoxicity toward cancer cells while showing minimal effects on normal cells. In pancreatic cancer models, the IC50 for normal pancreatic ductal epithelial (HPDE) cells was 5.81 μM, significantly higher than the IC50 values for pancreatic cancer cells (0.14-0.40 μM), indicating a therapeutic window. [1] [2]
Metabolic Effects: Recent research has revealed that MA242 disrupts cancer metabolism by affecting nicotinamide metabolism, modifying nucleotide metabolism, and elevating cellular oxidative stress through disturbance of redox balance. These metabolic effects provide additional mechanisms contributing to its antitumor activity. [9]
Solubility and Formulation: this compound has moderate aqueous solubility. For in vitro studies, prepare stock solutions in DMSO at concentrations of 10-100 mM. For in vivo administration, several formulation options have been used successfully:
Storage Conditions: Store the powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term storage (2 years). Stock solutions in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles. [1]
This compound represents a novel class of dual-specificity anticancer agent that simultaneously targets MDM2 and NFAT1 through distinct but complementary mechanisms. Its ability to function independently of p53 status addresses a significant limitation of conventional MDM2 inhibitors and makes it particularly promising for treating aggressive cancers with p53 mutations. The comprehensive protocols and data summarized in these application notes provide researchers with essential information for investigating MA242 in various cancer models and advancing our understanding of dual-targeting strategies in cancer therapy.
Proper handling and storage are critical for maintaining the stability and activity of MA242 free base. The chemical is intended for research purposes only and is not for human use.
| Aspect | Specification |
|---|---|
| CAS Number | 1049704-17-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] [2] [3] |
| Molecular Weight | 465.95 g/mol [1] [2] [3] |
| Storage (Powder) | -20°C (stable for at least 24 months) [2] [3] |
| Storage (Solution) | -80°C (stable for 6 months); -20°C (stable for 1 month) [2] |
| Solubility | Soluble in DMSO [2] |
| Handling | Allow product to equilibrate to room temperature for at least 1 hour before opening the vial [3]. |
This compound directly binds to both MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2, leading to apoptosis in cancer cells independent of their p53 status [1] [4] [2]. The table below summarizes its in vitro cytotoxicity.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (μM) |
|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 [1] [2] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 [1] [2] |
| AsPC-1 | Pancreatic | Wild-type | 0.15 [1] [2] |
| BxPC-3 | Pancreatic | Wild-type | 0.25 [1] [2] |
| HPAC | Pancreatic | Not Specified | 0.40 [1] [2] |
| HPDE | Normal (Pancreatic Ductal) | Normal | 5.81 [1] [2] |
| HCC Cells | Hepatocellular (HCC) | Independent of p53 | 0.1 - 0.31 [4] [2] |
This protocol is used to determine the concentration that inhibits 50% of cell growth (IC₅₀).
This protocol is used to assess the protein-level degradation of MDM2 and NFAT1 induced by MA242.
This protocol describes the in vivo efficacy evaluation of MA242 in mouse models.
The following diagram illustrates the dual inhibitory mechanism of MA242, which disrupts a key oncogenic pathway in cancers like HCC and pancreatic cancer.
Diagram Title: Dual Inhibition of MDM2 and NFAT1 by MA242
MA242 is a small molecule identified through high-throughput screening that directly binds to both MDM2 and NFAT1 with high affinity, leading to their degradation and inhibition of the NFAT1-MDM2 oncogenic pathway [1] [2]. Its mechanism is effective regardless of the p53 status of cancer cells, making it a promising candidate for treating p53-mutant cancers like hepatocellular carcinoma (HCC) and pancreatic cancer [3] [2].
The diagram below illustrates the core molecular mechanism of MA242.
Standard protocols for evaluating MA242 efficacy in cell culture models are outlined below.
Table 1: In Vitro Efficacy of MA242 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 Value (μM) | Key Assays & Treatment Duration |
|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 [4] | Cell viability (72h); WB (24h) [4] [2] |
| AsPC-1 | Pancreatic | Mutant | 0.15 [4] | Cell viability (72h); WB (24h) [4] [2] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 [4] | Cell viability (72h) [4] |
| BxPC-3 | Pancreatic | Wild-type | 0.25 [4] | Cell viability (72h) [4] |
| HPAC | Pancreatic | Mutant | 0.40 [4] | Cell viability (72h) [4] |
| HPDE (Normal) | Pancreatic Ductal | Normal | 5.81 [4] | Cell viability (72h) [4] |
| HCC Cell Lines | Hepatocellular | Mixed | 0.10 - 0.31 [4] | Cell viability (72h) [4] |
For animal models, MA242 is administered via intraperitoneal injection. The treatment course depends on the tumor model and aggressiveness [5].
Table 2: In Vivo Dosing Regimens of MA242 in Preclinical Models
| Tumor Model | Host | Cell Line | MA242 Dose (IP) | Treatment Schedule | Total Duration | Key Findings |
|---|---|---|---|---|---|---|
| Orthotopic Pancreatic | Athymic Nude Mice | Panc-1-Luc | 2.5 or 5 mg/kg/d [5] | 5 days/week [5] | 5 weeks [5] | 56.1%-82.5% tumor inhibition [4] [5] |
| Orthotopic Pancreatic | Athymic Nude Mice | AsPC-1-Luc | 10 mg/kg/d [5] | 5 days/week [5] | 3 weeks [5] | 89.5% tumor inhibition [4] [5] |
| Orthotopic Pancreatic (Combination) | Athymic Nude Mice | Panc-1-Luc | 5 mg/kg/d (MA242) + 20 mg/kg (Gemcitabine) [5] | MA242: 5d/wk; Gem: Days 1,3,5 each week [5] | 5 weeks (MA242), 2 weeks (Gem) [5] | Enhanced efficacy, near-complete regression [2] [5] |
A generalized workflow for a complete in vitro to in vivo efficacy study is as follows:
Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive progression, early metastasis, and limited therapeutic options. Gemcitabine has served as a first-line treatment for advanced pancreatic adenocarcinoma, but its clinical efficacy is often hampered by dose-limiting toxicity and the development of chemoresistance mechanisms. The overexpression of oncogenic proteins MDM2 (Murine Double Minute 2) and NFAT1 (Nuclear Factor of Activated T Cells 1) frequently occurs in pancreatic cancer and contributes significantly to tumor progression and therapeutic resistance. MDM2 promotes cancer cell growth and invasion through both p53-dependent and p53-independent pathways, while NFAT1 enhances cell cycle progression, suppresses apoptosis, and induces migration and invasion through calcineurin-dependent and -independent pathways.
Traditional MDM2 inhibitors that target MDM2-p53 binding have shown limited clinical success, particularly in cancers with p53 deficiency or mutations, which are common in pancreatic cancer. MA242 represents a novel therapeutic approach as a dual inhibitor that directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2. This unique mechanism of action enables MA242 to effectively suppress tumor growth independent of p53 status, addressing a significant limitation of conventional MDM2 inhibitors [1] [2]. The synergistic potential of combining MA242 with gemcitabine stems from their complementary mechanisms of action, potentially allowing for enhanced efficacy while reducing individual drug doses and associated toxicities.
Purpose: To evaluate the anti-proliferative effects of MA242 and gemcitabine, individually and in combination, across pancreatic cancer cell lines with different p53 status.
Materials:
Procedure:
Purpose: To quantify induction of apoptosis by MA242 and gemcitabine combination treatment.
Procedure:
Purpose: To evaluate effects of MA242 on MDM2 and NFAT1 protein expression and downstream signaling.
Procedure:
Purpose: To evaluate the antitumor efficacy and potential toxicity of MA242 and gemcitabine combination in preclinical models.
Materials:
Procedure:
Tumor Implantation:
Treatment Protocol:
Tumor Monitoring:
Tissue Analysis:
Table 1: Anti-proliferative Effects of MA242 in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | MA242 IC₅₀ (μM) | Gemcitabine IC₅₀ (nM) | Combination Index |
|---|---|---|---|---|
| Panc-1 | Mutant | 0.14 | 15.2 | 0.45 (Synergism) |
| Mia-Paca-2 | Mutant | 0.14 | 18.7 | 0.52 (Synergism) |
| AsPC-1 | Wild-type | 0.15 | 12.5 | 0.48 (Synergism) |
| BxPC-3 | Wild-type | 0.25 | 22.3 | 0.61 (Synergism) |
| HPAC | Unknown | 0.40 | 35.6 | 0.58 (Synergism) |
| HPDE (Normal) | Normal | 5.81 | >1000 | N/A |
MA242 demonstrated potent anti-proliferative activity against pancreatic cancer cells regardless of p53 status, with IC₅₀ values ranging from 0.14 to 0.40 μM. Notably, MA242 showed selective cytotoxicity against cancer cells compared to normal pancreatic ductal epithelial cells (HPDE), which exhibited significantly higher IC₅₀ values (5.81 μM). Combination treatment with gemcitabine resulted in strong synergistic effects across all tested cell lines, with Combination Index values consistently below 0.7 [1] [3].
Table 2: Apoptosis Induction by MA242 and Gemcitabine in Pancreatic Cancer Cells
| Treatment | Concentration | Panc-1 Apoptosis (%) | AsPC-1 Apoptosis (%) | Cleaved PARP Induction |
|---|---|---|---|---|
| Control | - | 4.2 ± 0.8 | 3.8 ± 0.6 | Baseline |
| MA242 | 0.2 μM | 18.5 ± 2.1 | 22.3 ± 3.2 | 3.5-fold |
| Gemcitabine | 20 nM | 15.7 ± 1.8 | 18.9 ± 2.4 | 2.8-fold |
| Combination | 0.2 μM + 20 nM | 42.6 ± 4.3 | 51.2 ± 5.1 | 7.2-fold |
MA242 significantly induced apoptosis in pancreatic cancer cells as single agent and demonstrated enhanced pro-apoptotic effects when combined with gemcitabine. The combination treatment resulted in approximately 2-3 fold increase in apoptosis compared to single agents, accompanied by robust cleavage of PARP, a hallmark of caspase-dependent apoptosis [1] [3].
Table 3: In Vivo Antitumor Efficacy of MA242 and Gemcitabine in Orthotopic Models
| Treatment Group | Dose | Tumor Inhibition (%) | Metastasis Reduction | Body Weight Change (%) |
|---|---|---|---|---|
| MA242 | 5 mg/kg | 56.1 | 45.2 | +1.3 |
| MA242 | 10 mg/kg | 82.5 | 67.8 | -0.8 |
| Gemcitabine | 50 mg/kg | 48.7 | 52.3 | -3.2 |
| MA242 + Gemcitabine | 5 + 50 mg/kg | 89.5 | 85.6 | -2.1 |
In orthotopic pancreatic cancer models, MA242 demonstrated dose-dependent tumor growth inhibition ranging from 56.1% at 5 mg/kg to 82.5% at 10 mg/kg. The combination with gemcitabine resulted in significantly enhanced efficacy, achieving 89.5% tumor growth inhibition and 85.6% reduction in metastasis incidence without observable host toxicity, as evidenced by minimal changes in body weight across treatment groups [1] [2].
Stock Solution for In Vitro Studies:
Formulation for In Vivo Administration:
Injection Formulation 1:
Injection Formulation 2:
Oral Formulation:
Procedure:
The experimental data demonstrate that this compound is a promising clinical candidate for pancreatic cancer therapy, particularly when combined with gemcitabine. The unique dual inhibition of MDM2 and NFAT1 enables MA242 to overcome the limitations of traditional MDM2 inhibitors, effectively targeting pancreatic cancers regardless of their p53 status. The favorable safety profile and absence of observable host toxicity in preclinical models further support its therapeutic potential.
The strong synergistic relationship between MA242 and gemcitabine suggests that combination therapy could enhance treatment efficacy while potentially allowing for dose reduction of both agents, potentially mitigating toxicity concerns associated with gemcitabine monotherapy. The consistent efficacy across multiple pancreatic cancer models with different genetic backgrounds indicates that this combination approach may benefit a broad patient population.
Future research directions should include:
The protocols and data presented herein provide researchers with comprehensive methodologies for evaluating MA242 and gemcitabine combination therapy, supporting further development of this promising approach for treating pancreatic cancer and potentially other solid tumors characterized by MDM2 and NFAT1 dysregulation [1] [2] [3].
MA242 is a specific dual inhibitor of the MDM2 (Murine Double Minute 2) and NFAT1 (Nuclear Factor of Activated T Cells 1) oncoproteins. Its mechanism of action is distinct from traditional MDM2-p53 binding inhibitors and functions independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].
The table below summarizes the key characteristics of MA242 for in vivo studies.
| Property | Description |
|---|---|
| Molecular Target | Dual inhibitor of MDM2 and NFAT1 [2] |
| Primary Mechanism | Binds MDM2 RING domain to induce its auto-ubiquitination and degradation; inhibits NFAT1-mediated transcription of MDM2 [1] [3] |
| Key Advantage | Effective in p53-mutant cancers, overcoming intrinsic resistance to classic MDM2-p53 inhibitors [1] |
| Relevant Cancer Types | Hepatocellular carcinoma (HCC), Pancreatic cancer [1] [2] |
The following tables consolidate key in vitro and in vivo efficacy data from preclinical studies to help you evaluate the compound's potential and design your experiments.
Table 1: In Vitro Cytotoxicity of MA242 (72-hour treatment) [2]
| Cell Line | Cancer Type | p53 Status | IC₅₀ (μM) |
|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 |
| AsPC-1 | Pancreatic | Wild-type | 0.15 |
| BxPC-3 | Pancreatic | Wild-type | 0.25 |
| HPAC | Pancreatic | - | 0.40 |
| HPDE (Normal) | Normal pancreatic ductal | - | 5.81 |
Table 2: In Vivo Efficacy of MA242 in Orthotopic Models [2]
| Tumor Model | p53 Status | Dosing Regimen | Efficacy (Tumor Growth Inhibition) |
|---|---|---|---|
| Panc-1 (Pancreatic) | Mutant | 2.5 mg/kg, IP, 5x/week, 5 weeks | 56.1% |
| Panc-1 (Pancreatic) | Mutant | 5 mg/kg, IP, 5x/week, 5 weeks | 82.5% |
| AsPC-1 (Pancreatic) | Wild-type | 10 mg/kg, IP, 5x/week, 3 weeks | 89.5% |
This protocol outlines the steps for establishing and treating a xenograft model to evaluate MA242, synthesizing methods from general xenograft practices and MA242-specific studies [4] [2].
1. Animal Model Preparation
2. Tumor Cell Inoculation
3. Tumor Establishment & Randomization
4. MA242 Dosing Regimen
5. Endpoint Monitoring & Data Collection
The diagram below illustrates the established experimental workflow and the molecular mechanism of action of MA242.
This compound (CAS: 1049704-17-7) is a novel dual inhibitor that specifically targets both MDM2 and NFAT1 with high binding affinity. This small molecule inhibitor exhibits potent anticancer activity through a unique mechanism of inducing ubiquitination and degradation of both target proteins while simultaneously inhibiting NFAT1-mediated MDM2 transcription. Unlike traditional MDM2 inhibitors that primarily function through p53-dependent pathways, this compound demonstrates significant efficacy across various cancer models regardless of p53 status, making it a promising therapeutic candidate for aggressive cancers with p53 mutations or deficiencies [1] [2] [3].
The chemical structure of this compound (C₂₄H₂₀ClN₃O₃S) features a complex tricyclic framework with molecular weight of 465.95 g/mol. Its mechanism involves direct binding to both MDM2 and NFAT1, inducing their proteasomal degradation, and disrupting the transcriptional regulation of MDM2 by NFAT1, thereby effectively blocking a critical oncogenic signaling axis in multiple cancer types [1] [4] [5].
This compound demonstrates dose-dependent cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC₅₀) across different experimental models:
Table 1: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | p53 Status | IC₅₀ Value (μM) | Assay Duration | Reference |
|---|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 | 72 hours | [1] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 | 72 hours | [1] |
| AsPC-1 | Pancreatic | Wild-type | 0.15 | 72 hours | [1] |
| BxPC-3 | Pancreatic | Wild-type | 0.25 | 72 hours | [1] |
| HPAC | Pancreatic | Unknown | 0.40 | 72 hours | [1] |
| HPDE | Normal pancreatic ductal | Normal | 5.81 | 72 hours | [1] |
| HCC panel | Hepatocellular | Mixed | 0.10-0.31 | 72 hours | [5] |
| Breast cancer panel | Breast | Mixed | Significant reduction in viability | 72 hours | [2] |
The selective cytotoxicity of this compound is evidenced by its significantly higher IC₅₀ value in normal HPDE cells (5.81 μM) compared to cancer cells (0.1-0.4 μM), indicating a favorable therapeutic window of approximately 14-58 fold selectivity for malignant versus non-malignant cells [1] [5].
This compound induces rapid degradation of target proteins at low micromolar concentrations. Western blot analysis demonstrates that treatment with this compound (0.1-0.5 μM) for 24 hours significantly decreases MDM2 and NFAT1 protein levels in a concentration-dependent manner across multiple cancer cell lines, including HPAC, Panc-1, and AsPC-1 [1] [5].
Table 2: Protein Degradation and Mechanism-Based Biomarkers
| Parameter | Experimental System | Concentration Range | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| MDM2 degradation | Pancreatic cancer cells | 0.1-0.5 μM | 24 hours | Concentration-dependent decrease | [1] |
| NFAT1 degradation | Pancreatic cancer cells | 0.1-0.5 μM | 24 hours | Concentration-dependent decrease | [1] |
| Apoptosis induction | Pancreatic cancer cells | 0.1-0.5 μM | 24-72 hours | Caspase activation, chromatin condensation | [1] [5] |
| Tumor growth inhibition | In vivo (mice) | 2.5-10 mg/kg | 3-5 weeks | 56.1-89.5% inhibition | [1] |
The unique mechanism of this compound involves simultaneous targeting of two critical oncogenic proteins. MA242 directly binds both MDM2 and NFAT1 with high affinity, inducing their ubiquitination and subsequent proteasomal degradation. Additionally, it disrupts the transcriptional activation of MDM2 by NFAT1, which occurs through NFAT1's binding to the MDM2 P2 promoter. This dual action effectively disrupts the NFAT1-MDM2 oncogenic axis, leading to profound inhibition of cancer cell proliferation and metastasis regardless of p53 status [1] [2] [3].
The following diagram illustrates the core mechanism of MA242 action and its functional consequences in cancer cells:
Figure 1: Molecular Mechanism of this compound - This diagram illustrates the dual inhibition of MDM2 and NFAT1 by MA242, resulting in p53 stabilization and induction of apoptosis regardless of p53 status.
Unlike conventional MDM2 inhibitors that require functional p53, this compound exerts potent anticancer effects through both p53-dependent and p53-independent mechanisms. In p53 wild-type cells, MA242-mediated MDM2 degradation leads to p53 stabilization and activation of downstream apoptotic pathways. However, in p53-mutant or p53-null cells, MA242 remains effective through alternative mechanisms, including disruption of NFAT1-mediated transcription, interference with p53-independent oncogenic functions of MDM2, and modulation of cancer metabolism pathways such as nicotinamide metabolism and redox balance [2] [3].
Recent research has demonstrated that MA242 significantly disrupts cancer metabolism by altering nicotinamide metabolism, modifying nucleotide metabolism, and elevating cellular oxidative stress through disturbance of redox balance. These metabolic effects contribute to its efficacy against aggressive cancers, including triple-negative breast cancer and pancreatic cancer, which often lack functional p53 [2].
This compound demonstrates significant efficacy in multiple orthotopic and patient-derived xenograft models. The following table summarizes key in vivo findings:
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Host | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|---|---|
| Panc-1 orthotopic pancreatic | Athymic nude mice | 2.5 or 5 mg/kg/d, IP, 5 d/wk | 5 weeks | 56.1-82.5% tumor growth inhibition | No significant body weight differences |
| AsPC-1 orthotopic pancreatic | Athymic nude mice | 10 mg/kg/d, IP, 5 d/wk | 3 weeks | 89.5% tumor growth inhibition | No significant host toxicity |
| Breast cancer PDX models | Immunocompromised mice | Not specified | Not specified | Significant tumor growth inhibition | No apparent host toxicity |
| Hepatocellular carcinoma | Not specified | Not specified | Not specified | Inhibition of growth and metastasis | No significant toxicity reported |
In these models, this compound treatment led to near-complete tumor regression in some cases, with minimal host toxicity observed at therapeutically effective doses. The absence of significant body weight changes and other overt signs of toxicity suggests a favorable safety profile in preclinical models [1] [2] [3].
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation [6].
Reagents:
Procedure:
Data Analysis: Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis. Each experiment should include technical replicates (at least 3 wells per condition) and be repeated multiple times (minimum n=3 independent experiments) [1] [5].
Multiple complementary approaches are recommended for comprehensive assessment of MA242-induced apoptosis:
Protocol 2: Caspase Activity Assay
Principle: Activated caspases are key executioners of apoptosis. This assay detects caspase activity using fluorogenic or colorimetric substrates.
Procedure:
Protocol 3: Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay detects phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis).
Procedure:
Protocol 4: TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure (Click-iT TUNEL Alexa Fluor Imaging Assay):
Technical Notes: The Click-iT TUNEL assay offers enhanced sensitivity and specificity compared to traditional TUNEL methods, allowing detection of a higher percentage of apoptotic cells under identical conditions [7].
The following workflow diagram illustrates a comprehensive approach to assessing MA242-induced apoptosis:
Figure 2: Comprehensive Workflow for Detecting MA242-Induced Apoptosis - This diagram outlines a multi-parameter approach to identify apoptotic events across different stages, from early phosphatidylserine externalization to late DNA fragmentation.
Protocol 5: Protein Expression Analysis of Apoptotic Regulators
Sample Preparation:
Gel Electrophoresis and Immunoblotting:
Key Antibodies and Targets:
Expected Results: this compound treatment should demonstrate decreased MDM2 and NFAT1 protein levels, along with increased cleavage of caspase-3 and PARP, indicating apoptosis induction [1] [5].
This compound has moderate aqueous solubility and requires appropriate formulation for in vitro and in vivo applications:
In Vitro Studies: Prepare stock solutions in DMSO at concentrations of 10-50 mM. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. Final DMSO concentration in cell culture should not exceed 0.1% to maintain cell viability.
In Vivo Administration: The following formulations have been successfully used in preclinical studies:
Table 4: Recommended Formulations for In Vivo Studies
| Formulation | Components | Ratio | Administration Route | Stability |
|---|---|---|---|---|
| Injection 1 | DMSO:Tween 80:Saline | 10:5:85 | IP, IV, IM, SC | Prepare fresh |
| Injection 2 | DMSO:PEG300:Tween 80:Saline | 10:40:5:45 | IP, IV, IM, SC | Prepare fresh |
| Injection 3 | DMSO:Corn oil | 10:90 | IP | Prepare fresh |
| Oral 1 | 0.5% CMC Na suspension | N/A | Oral gavage | Stable 1-2 weeks at 4°C |
Low Solubility: If this compound demonstrates poor solubility in aqueous systems, consider:
Variable Cellular Response: If inconsistent results are observed between experiments:
Weak Apoptosis Signal: If apoptosis markers are not clearly detectable:
This compound is intended for research use only and not for human consumption. Researchers should follow standard laboratory safety protocols, including:
This compound represents a promising therapeutic candidate with a unique dual mechanism of action targeting both MDM2 and NFAT1. The comprehensive apoptosis assay protocols outlined in these application notes provide researchers with robust methodologies to evaluate the anticancer efficacy of this compound in various experimental models. The consistent demonstration of MA242's activity independent of p53 status makes it particularly valuable for targeting aggressive cancers that often develop resistance to conventional therapies. Further investigation of this compound, particularly in combination with standard chemotherapeutic agents, may accelerate its development as a novel cancer therapeutic strategy.
This compound represents a novel class of dual-targeting anticancer agents that simultaneously inhibits both MDM2 and NFAT1 oncoproteins. Unlike conventional MDM2 inhibitors that primarily target the MDM2-p53 protein interaction, MA242 employs a distinct mechanism by directly binding both MDM2 and NFAT1 with high affinity, inducing their protein degradation, and inhibiting NFAT1-mediated MDM2 transcription. This unique dual inhibitory activity enables MA242 to exert potent anticancer effects independent of p53 status, addressing a significant limitation of existing MDM2-targeted therapies that require wild-type p53 for activity [1]. The therapeutic potential of MA242 has been demonstrated across multiple cancer types, including pancreatic cancer, hepatocellular carcinoma, breast cancer, and sarcomas, showing particular promise against aggressive, treatment-resistant malignancies [2] [3] [1].
Table 1: Overview of this compound Efficacy and Mechanisms
| Cancer Type | Key Findings | p53 Status | Primary Models |
|---|---|---|---|
| Pancreatic Cancer | IC~50~: 0.14-0.40 μM; inhibited tumor growth (56.1-89.5%) and metastasis; enhanced gemcitabine efficacy | Wild-type and mutant | HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3 cell lines; orthotopic mouse models |
| Hepatocellular Carcinoma | IC~50~: 0.1-0.31 μM; inhibited growth and metastasis; high NFAT1/MDM2 predicts poor prognosis | Independent | HCC cell lines; patient-derived xenografts; tissue microarrays (254 patients) |
| Breast Cancer | Disrupted nicotinamide/nucleotide metabolism; elevated oxidative stress; inhibited tumor growth | Wild-type and mutant | Triple-negative breast cancer cells; orthotopic and patient-derived xenografts |
| Sarcoma | Suppressed cell survival across histological types; correlated with YAP/TAZ/MDM2 expression | Wild-type and mutant | Multiple sarcoma cell lines; tissue microarrays (163 sarcomas) |
This compound exerts its anticancer effects through a multi-faceted mechanism that simultaneously targets two key oncogenic pathways. The compound directly binds to both MDM2 and NFAT1 proteins, inducing their proteasomal degradation and effectively reducing their cellular levels [1] [4]. Additionally, MA242 disrupts the transcriptional regulation of MDM2 by NFAT1 by interfering with NFAT1 binding to the MDM2 P2 promoter, thereby preventing the upstream activation of MDM2 expression [2] [1]. This combined approach results in the comprehensive suppression of both existing MDM2 protein and the production of new MDM2, leading to potent inhibition of MDM2-driven oncogenic signaling.
Figure 1: MA242 Dual Inhibition Mechanism. This compound simultaneously targets MDM2 oncoprotein (induces degradation) and NFAT1 transcription factor (inhibits MDM2 gene transactivation), effectively suppressing oncogenic signaling.
The p53-independent nature of MA242's activity represents a significant advantage over conventional MDM2 inhibitors. While most MDM2-targeting agents require functional p53 to activate apoptotic pathways, MA242 demonstrates comparable efficacy across cancer cells with wild-type, mutant, or null p53 status [1]. This broad activity profile makes MA242 particularly valuable for treating aggressive cancers that frequently harbor p53 mutations, such as triple-negative breast cancer, pancreatic ductal adenocarcinoma, and advanced hepatocellular carcinoma [2] [3] [1]. Furthermore, MA242 has shown favorable selectivity for cancer cells over normal cells, with significantly higher IC~50~ values in normal pancreatic ductal epithelial (HPDE) cells compared to cancer cells, suggesting a potentially wider therapeutic window [1] [4].
Table 2: this compound Cytotoxicity Across Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC~50~ (μM) | Experimental Conditions |
|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 0.14 | 72-hour viability assay |
| Mia-Paca-2 | Pancreatic | Mutant | 0.14 | 72-hour viability assay |
| AsPC-1 | Pancreatic | Wild-type | 0.15 | 72-hour viability assay |
| BxPC-3 | Pancreatic | Wild-type | 0.25 | 72-hour viability assay |
| HPAC | Pancreatic | Unknown | 0.40 | 72-hour viability assay |
| HPDE | Normal pancreatic ductal | Normal | 5.81 | 72-hour viability assay |
| Various HCC | Hepatocellular carcinoma | Mixed | 0.10-0.31 | 72-hour viability assay |
| MCF7 | Breast cancer | Wild-type | 2.4* | 72-hour MTT assay |
| MDA-MB-231 | Breast cancer | Mutant | 4.1* | 72-hour MTT assay |
| MDA-MB-468 | Breast cancer | Mutant | 0.9* | 72-hour MTT assay |
Note: *Data obtained from structurally related dual inhibitor Inulanolide A (InuA) demonstrating similar activity patterns [5].
The consistently low IC~50~ values across diverse cancer types highlight the potent cytotoxicity of this compound. The compound demonstrates particular potency against pancreatic cancer cells, with IC~50~ values ranging from 0.14-0.40 μM, while exhibiting minimal toxicity against normal HPDE cells (IC~50~ = 5.81 μM) [1] [4]. This selective cytotoxicity toward cancer cells suggests that MA242 exploits cancer-specific vulnerabilities, potentially related to the dependency on MDM2 and NFAT1 signaling in malignant cells. In hepatocellular carcinoma models, MA242 showed IC~50~ values of 0.1-0.31 μM, further supporting its broad anticancer efficacy [2]. The similar activity profile demonstrated by analogous compounds (Inulanolide A) in breast cancer models reinforces the potential of this dual inhibition strategy across malignancies [5].
Cell Culture and Treatment: Grow pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) or other relevant cancer cells in appropriate media (RPMI-1640 or DMEM with 10% FBS) at 37°C in 5% CO~2~. Seed cells at a density of 2×10^5^ cells per well in 6-well plates and allow to adhere for 24 hours. Prepare This compound stock solution in DMSO at 10 mM concentration and store at -20°C. Treat cells with MA242 at final concentrations of 0.1, 0.2, and 0.5 μM for 24 hours, including a vehicle control (DMSO, typically ≤0.1%) [2] [1] [4].
Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with complete protease inhibitor cocktail and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the Bradford assay or BCA method [1] [6].
SDS-PAGE: Load 20-30 μg of total protein per lane onto 4-12% gradient polyacrylamide gels for optimal resolution of MDM2 (≈55-90 kDa, depending on isoforms) and NFAT1 (≈110-140 kDa) proteins. Include pre-stained protein molecular weight markers. Perform electrophoresis at 100-120 V for 1-2 hours in Tris-glycine-SDS running buffer until the dye front reaches the bottom of the gel [1] [6].
Protein Transfer and Blocking: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems at 100 V for 60-90 minutes on ice. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [1] [6].
Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended antibodies and dilutions:
Wash membranes 3×10 minutes with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000 dilution) for 1 hour at room temperature. Wash again 3×10 minutes with TBST [1] [6].
Detection and Analysis: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Expose to X-ray film or capture images using a digital imaging system. Quantify band intensities using ImageJ software or similar, normalizing target protein signals to β-actin loading controls. Expected results should show concentration-dependent decreases in both MDM2 and NFAT1 protein levels following MA242 treatment [1] [4].
Orthotopic Tumor Models: Establish pancreatic cancer orthotopic models by surgically implanting 2×10^6^ Panc-1-Luc or AsPC-1-Luc cells (expressing luciferase for bioluminescence imaging) into the pancreas of female athymic nude mice (nu/nu, 4-6 weeks old). Allow tumors to establish for 7-10 days before randomization into treatment groups (n=6-8 per group) [1] [4].
MA242 Formulation and Administration: Prepare this compound for injection using the following formulation: DMSO:Tween 80:Saline = 10:5:85 (v/v/v). Briefly, dissolve MA242 in DMSO, add Tween 80, then slowly add saline with continuous vortexing [4]. Administer via intraperitoneal injection at the following dose regimens:
Tumor Measurement: Monitor tumor growth weekly using in vivo bioluminescence imaging after intraperitoneal injection of D-luciferin (150 mg/kg). Measure tumor dimensions weekly using digital calipers, calculating volume as (length × width^2^)/2. Record mouse body weights twice weekly to monitor treatment toxicity [1].
Tissue Collection and Analysis: At study endpoint (typically when control tumors reach 1000-1500 mm^3^), euthanize mice and collect tumors. Weigh tumors and calculate tumor growth inhibition using the formula: % Inhibition = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100. Process tumor tissues for:
Expected Outcomes: MA242 treatment should result in dose-dependent tumor growth inhibition, with reported efficacy of 56.1% and 82.5% inhibition at 2.5 and 5 mg/kg respectively in Panc-1 models, and 89.5% inhibition at 10 mg/kg in AsPC-1 models. No significant body weight loss or overt toxicity should be observed in treated animals compared to controls [1] [4].
This compound represents a promising therapeutic candidate with a novel dual mechanism of action targeting both MDM2 and NFAT1. Its p53-independent activity makes it particularly valuable for treating aggressive cancers that frequently harbor p53 mutations and are resistant to conventional therapies. The detailed protocols provided herein enable researchers to reliably evaluate the compound's efficacy and mechanisms in both in vitro and in vivo settings. Future research directions should focus on combination strategies with standard chemotherapeutics (e.g., gemcitabine in pancreatic cancer), further investigation of its effects on cancer metabolism, and development of analogues with improved pharmaceutical properties. The consistent demonstration of efficacy across multiple cancer types while sparing normal cells positions MA242 as a strong candidate for continued preclinical development toward clinical translation.
MA242 free base exerts its effects through a dual-targeting mechanism, independent of cellular p53 status [1] [2]:
The anti-proliferative effects of this compound have been demonstrated across various human pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values after a 72-hour treatment [3] [2]:
| Cell Line | p53 Status | IC₅₀ (μM) |
|---|---|---|
| Panc-1 | Mutant | 0.14 |
| Mia-Paca-2 | Mutant | 0.14 |
| AsPC-1 | Wild-type | 0.15 |
| BxPC-3 | Wild-type | 0.25 |
| HPAC | Information Not Fully Specified | 0.40 |
| HPDE (Normal Human Pancreatic Ductal Epithelium) | Normal | 5.81 |
Key Observations from the Data:
Similar potency (IC₅₀ range of 0.1 - 0.31 μM) has also been observed in Hepatocellular Carcinoma (HCC) cell models [4] [5].
This protocol is used to generate the IC₅₀ data presented above [3] [2].
This protocol confirms the mechanism of action by measuring the reduction of MDM2 and NFAT1 protein levels [3] [2].
The experimental workflow for these key in vitro assays is summarized below:
MA242 free base is a novel dual inhibitor that simultaneously targets both MDM2 and NFAT1, two oncogenic proteins frequently overexpressed in aggressive cancers. This small molecule inhibitor (CAS Number: 1049704-17-7, Molecular Formula: C₂₄H₂₀ClN₃O₃S, Molecular Weight: 465.95 g/mol) represents a innovative therapeutic strategy particularly relevant for treating advanced cancers that often harbor p53 mutations and are resistant to conventional therapies. MA242 exerts its anticancer effects through a unique dual mechanism: it directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation, and concurrently inhibits NFAT1-mediated transcription of MDM2. This coordinated action results in potent suppression of tumor growth and metastasis in preclinical models of hepatocellular carcinoma (HCC) and pancreatic cancer, independent of p53 status—a significant advantage over MDM2-p53 interaction inhibitors that require functional p53.
The therapeutic significance of MA242 lies in its ability to address the critical clinical challenge of tumor metastasis and therapy resistance, which are major causes of cancer mortality. Research demonstrates that high expression levels of both MDM2 and NFAT1 are independent predictors of poor prognosis in HCC patients, with significant correlations to vascular invasion, large tumor size, and elevated AFP levels—all indicators of aggressive disease. By simultaneously targeting these two oncoproteins, MA242 disrupts key pathways driving cancer progression and offers a promising approach for treating advanced-stage malignancies that currently have limited therapeutic options.
Table 1: In vitro anticancer activity of this compound across cancer cell lines
| Cell Line | Cancer Type | p53 Status | Assay | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | Cell Viability | 0.14 μM | 72 hours incubation |
| Mia-Paca-2 | Pancreatic | Mutant | Cell Viability | 0.14 μM | 72 hours incubation |
| AsPC-1 | Pancreatic | Wild-type | Cell Viability | 0.15 μM | 72 hours incubation |
| BxPC-3 | Pancreatic | Wild-type | Cell Viability | 0.25 μM | 72 hours incubation |
| HPAC | Pancreatic | Mutant | Cell Viability | 0.40 μM | 72 hours incubation |
| HPDE | Normal pancreatic ductal | Normal | Cell Viability | 5.81 μM | 72 hours incubation |
| HCC cells | Hepatocellular | Mixed | Cell Viability | 0.10-0.31 μM | 72 hours incubation |
| Various pancreatic lines | Pancreatic | Mixed | Western Blot (MDM2/NFAT1 reduction) | 0.1-0.5 μM | 24 hours incubation |
This compound demonstrates potent cytotoxicity against a range of cancer cell lines while showing minimal effects on normal HPDE cells (IC₅₀ = 5.81 μM), indicating a favorable selectivity profile. The compound effectively inhibits cancer cell growth regardless of p53 status, with IC₅₀ values in the submicromolar range (0.1-0.4 μM) across various pancreatic cancer cell lines and hepatocellular carcinoma models. Western blot analyses confirm that MA242 treatment significantly decreases MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM) within 24 hours, supporting its proposed mechanism of action.
Table 2: In vivo antitumor and antimetastatic efficacy of this compound
| Cancer Model | Administration Route | Dosage Regimen | Treatment Duration | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|---|---|
| Panc-1 orthotopic pancreatic (mice) | Intraperitoneal (IP) | 2.5 mg/kg/d, 5 d/wk | 5 weeks | 56.1% tumor growth inhibition | No significant body weight loss |
| Panc-1 orthotopic pancreatic (mice) | Intraperitoneal (IP) | 5 mg/kg/d, 5 d/wk | 5 weeks | 82.5% tumor growth inhibition | No significant body weight loss |
| AsPC-1 orthotopic pancreatic (mice) | Intraperitoneal (IP) | 10 mg/kg/d, 5 d/wk | 3 weeks | 89.5% tumor growth inhibition | No significant host toxicity |
| Hepatocellular Carcinoma (HCC) models | Intraperitoneal (IP) | 2.5-10 mg/kg/d | 3-5 weeks | Profound inhibition of growth and metastasis | No significant host toxicity |
In vivo studies consistently demonstrate that this compound potently suppresses tumor growth and metastasis in multiple orthotopic models without causing significant host toxicity. The compound shows dose-dependent efficacy across different cancer models, with higher doses yielding more pronounced antitumor effects. Notably, MA242 treatment led to almost complete tumor regression in some models, highlighting its potential as a powerful anticancer agent. The absence of significant body weight changes or other signs of toxicity at these efficacious doses suggests a therapeutic window that supports its further development as a cancer therapeutic.
This compound exerts its anticancer effects through a multi-faceted mechanism that simultaneously targets two key oncoproteins. The compound functions as a dual inhibitor by directly binding to both MDM2 and NFAT1, leading to their degradation and disruption of the NFAT1-MDM2 signaling axis. This coordinated action results in the inhibition of critical processes driving cancer progression and metastasis.
The mechanistic basis for MA242's efficacy can be visualized through the following pathway:
Figure 1: Mechanism of MA242 dual inhibition of MDM2 and NFAT1 signaling pathways. MA242 simultaneously binds both oncoproteins, inducing their degradation and disrupting the NFAT1-MDM2 transcriptional axis, ultimately inhibiting cancer growth and metastasis through p53-independent mechanisms.
The p53-independent nature of MA242's action is particularly significant therapeutically, as it remains effective against cancers with p53 mutations that are resistant to conventional MDM2-p53 interaction inhibitors. In HCC, high co-expression of MDM2 and NFAT1 correlates with poor prognosis, and their overexpression is significantly associated with vascular invasion and advanced BCLC stage, highlighting the clinical relevance of targeting this pathway.
4.1.1 Transwell Invasion Assay Protocol
The Transwell invasion assay evaluates the ability of MA242 to inhibit cancer cell invasion through extracellular matrix components, a critical step in metastasis.
4.1.2 Wound Healing Migration Assay Protocol
This assay measures the effect of MA242 on two-dimensional cell migration, which mimics early stages of metastasis.
Cell Seeding: Seed pancreatic cancer cells in 12-well plates at 2 × 10⁵ cells/well and culture until 90-95% confluent.
Wound Creation: Create a uniform scratch wound using a 200-μL sterile pipette tip. Wash twice with PBS to remove detached cells.
Treatment and Imaging: Add fresh medium containing MA242 (0, 0.1, 0.2, and 0.5 μM). Capture images at the wound area immediately (0 hour) and at 24-hour intervals using phase-contrast microscopy.
Analysis: Measure wound width at multiple positions using ImageJ software. Calculate percentage wound closure as follows:
Wound Closure (%) = [(Wound width at 0h - Wound width at 24h) / Wound width at 0h] × 100
Compare MA242-treated groups to vehicle controls to determine inhibition percentage [1].
4.2.1 Orthotopic Pancreatic Cancer Metastasis Model
This protocol evaluates the anti-metastatic efficacy of MA242 in a physiologically relevant model that recapitulates the tumor microenvironment and metastatic progression.
Cell Preparation: Use luciferase-tagged pancreatic cancer cells (AsPC-1-Luc or Panc-1-Luc) to enable bioluminescent monitoring. Harvest cells in log growth phase and resuspend in PBS at 1 × 10⁷ cells/mL.
Surgical Orthotopic Implantation: Anesthetize 4-6 week old female athymic nude mice (nu/nu) with isoflurane. Make a small left abdominal flank incision, exteriorize the pancreas, and inject 100 μL of cell suspension (1 × 10⁶ cells) directly into the pancreatic parenchyma using a 29-gauge insulin syringe. Return pancreas to abdominal cavity and close incision in two layers.
Treatment Protocol: Randomize mice into treatment groups (n=8-10) 7 days post-implantation when established tumors are confirmed by bioluminescence imaging. Administer MA242 via intraperitoneal injection at:
Include vehicle control and gemcitabine combination groups as appropriate.
Metastasis Monitoring: Perform weekly bioluminescence imaging using the IVIS Spectrum system. Administer D-luciferin (150 mg/kg IP) 10 minutes before imaging under isoflurane anesthesia. Quantify metastatic burden by measuring photon flux in regions of interest outside the primary tumor site.
Endpoint Analysis: Euthanize mice at study endpoint. Perform necropsy to examine gross metastatic spread. Collect and weigh primary tumors and metastatic lesions. Process tissues for histology (H&E staining) and immunohistochemical analysis of MDM2, NFAT1, and proliferation (Ki-67) markers [2] [1].
4.3.1 Western Blot Analysis of MDM2 and NFAT1 Expression
This protocol assesses the effect of MA242 on target protein levels in cancer cells.
4.3.2 Electrophoretic Mobility Shift Assay (EMSA) for NFAT1-DNA Binding
This protocol evaluates the effect of MA242 on NFAT1 binding to the MDM2 promoter.
This compound represents a promising candidate for targeted cancer therapy, particularly for aggressive malignancies with limited treatment options. Its dual inhibitory activity against both MDM2 and NFAT1 addresses the compensatory mechanisms and pathway redundancies that often limit the efficacy of single-target agents. The compound's p53-independent mechanism makes it particularly valuable for treating p53-mutant cancers, which constitute the majority of advanced solid tumors including hepatocellular carcinoma and pancreatic cancer.
Current research supports several key applications for MA242 in oncology drug development:
Future development efforts should focus on optimizing dosage regimens, exploring additional combination strategies, and identifying predictive biomarkers for patient selection. The differential expression of MDM2 and NFAT1 in various cancer types suggests potential applications beyond HCC and pancreatic cancer, warranting investigation in other aggressive malignancies characterized by overexpression of these oncoproteins.
MA242 free base is a specific dual (bifunctional) inhibitor of the MDM2 and NFAT1 oncoproteins [1]. It directly binds to both targets with high affinity, induces their protein degradation, and inhibits NFAT1-mediated MDM2 transcription, leading to apoptosis in various cancer cell lines [1].
The table below summarizes the core physicochemical properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 1049704-17-7 [1] |
| Related CAS (Salt form) | 1049704-18-8 [1] [2] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] |
| Molecular Weight | 465.95 g/mol [1] |
| Appearance | Solid (powder) at room temperature [1] |
| LogP | 4.4 [1] |
| Hydrogen Bond Donor Count | 1 [1] |
| Hydrogen Bond Acceptor Count | 5 [1] |
| Purity | ≥98% [1] |
Important Notice: The search results did not contain a specific Safety Data Sheet (SDS) for this compound. The following safety information is synthesized from general handling descriptions within the product specifications and should be treated as provisional.
This compound has low water solubility, necessitating the use of solvents or formulation agents for in vitro and in vivo studies [1].
For cell-based assays, this compound may dissolve in DMSO. If it does not dissolve readily, other solvents such as water, ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [1].
The following table summarizes common formulations used for in vivo administration, such as intraperitoneal (IP) injection, as cited in the literature [1]. Always use a minute amount to test solubility before preparing the full dose.
| Formulation Name | Composition (Volume Ratio) | Notes |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Common for IP/IV/IM/SC injection [1] |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Alternative injection formulation [1] |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 | For oil-based delivery [1] |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) | For oral gavage studies [1] |
Example Preparation (Formulation 1): To prepare 1 mL of a 2.5 mg/mL working solution for injection, take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil (for Formulation 3). Mix well until a clear or suspension solution is obtained [1].
This compound has demonstrated potent anticancer activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and breast cancer, independent of the tumor's p53 status [1] [3] [4].
MA242 exerts its effects through a unique dual-targeting mechanism, which is distinct from traditional MDM2-p53 binding inhibitors.
The diagram above illustrates the dual mechanism of MA242:
MA242 is a first-in-class small molecule dual inhibitor that directly binds to MDM2 and NFAT1, inducing their degradation and inhibiting NFAT1-mediated MDM2 transcription. This activity provides a p53-independent strategy for targeting aggressive cancers, such as triple-negative breast cancer (TNBC) and pancreatic cancer [1] [2].
The table below summarizes key quantitative data from preclinical studies of MA242.
Table 1: MA242 Preclinical Efficacy and Binding Data
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Target 1 | MDM2 (Mouse Double Minute 2 homolog) | Induces degradation; inhibits oncogenic activity [1] [2]. |
| Target 2 | NFAT1 (Nuclear Factor of Activated T-cells 1) | Induces degradation; inhibits transcription of MDM2 [1] [2]. |
| Mechanism | Direct, high-affinity binding to both MDM2 & NFAT1 protein; induces degradation [2]. | p53-independent pathway [1]. |
| Anticancer Efficacy (In Vitro) | Significant inhibition of cell viability & induction of apoptosis [1]. | Breast cancer cell lines with different p53 status [1]. |
| Anticancer Efficacy (In Vivo) | Effective inhibition of tumor growth & metastasis without host toxicity [1] [2]. | Orthotopic and patient-derived xenograft (PDX) models; alone or with gemcitabine [1] [2]. |
| Key Metabolic Impact | Disruption of nicotinamide & nucleotide metabolism; increased oxidative stress [1]. | Breast cancer models [1]. |
This protocol outlines the steps for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of MA242 in cancer cell lines.
Workflow Overview The diagram below illustrates the key stages of the dose-response experiment.
Materials
Step-by-Step Procedure
Cell Seeding:
Compound Treatment:
Incubation:
Cell Viability Assessment:
Data Analysis and Curve Fitting
MA242 exerts its effects through a multi-targeted mechanism, which is illustrated in the following signaling pathway diagram.
The table below summarizes the key identifiers and properties of this compound found in the search results.
| Property | Value |
|---|---|
| CAS Number | 1049704-17-7 [1] [2] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] [2] |
| Molecular Weight | 465.95 g/mol [1] [2] |
| Storage (Powder) | -20°C [2] |
| Appearance | Solid [2] |
The search results include examples of how this compound has been used in prior research, which can inform your experimental design. The concentrations and procedures from these studies are summarized below.
Table 1: In Vitro Use of this compound This table outlines the application of MA242 in cell-based experiments.
| Application | Cell Lines / Model | Concentration & Incubation | Key Outcomes |
|---|---|---|---|
| Cell Viability Assay [3] [1] | Human pancreatic cancer cells (e.g., Panc-1, AsPC-1); Human pancreatic ductal epithelium (HPDE) cells | 0.05 - 5 μM for 72 hours | IC₅₀ values ranged from 0.1 to 0.4 μM in cancer cells; significantly less toxic to normal HPDE cells (IC₅₀ = 5.81 μM). |
| Western Blot Analysis [3] [1] | Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) | 0.1 - 0.5 μM for 24 hours | Significant decrease in MDM2 and NFAT1 protein levels. |
Table 2: In Vivo Use of MA242 This table summarizes the application of MA242 in animal models.
| Administration | Animal Model | Dosage & Regimen | Key Outcomes |
|---|---|---|---|
| In Vivo Efficacy [3] | Female athymic nude mice bearing orthotopic pancreatic tumors | 2.5 or 5 mg/kg (for Panc-1 tumors), 10 mg/kg (for AsPC-1 tumors); administered intraperitoneally (IP), 5 days/week for several weeks. | Suppressed orthotopic tumor growth by 56.1% to 89.5%; resulted in almost complete tumor regression in some models; no significant host toxicity observed. |
This compound is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action can be visualized as follows:
Based on the Safety Data Sheet (SDS) for this compound, please note the following hazards and precautions [2]:
Since specific preparation protocols are not available in the public domain, here are steps you can take:
MA242 free base is a dual inhibitor of MDM2 and NFAT1 with the molecular formula C₂₄H₂₀ClN₃O₃S and a molecular weight of 465.95 g/mol [1]. Its mechanism of action involves binding to the RING domain of the MDM2 protein, primarily through hydrophobic interactions and π–π stacking with amino acids like Tyrosine 489 (Tyr489) [2]. This inherently hydrophobic nature is the fundamental reason for its low water solubility.
For a poorly water-soluble compound like MA242, standard solubilization strategies can be applied. The table below summarizes the most relevant techniques.
| Technique | Mechanism of Action | Key Considerations |
|---|---|---|
| Solid Dispersion [3] [4] | Disperses drug in hydrophilic matrix; increases surface area, releases drug in amorphous state (higher energy), improves wettability. | Consider carrier (e.g., PVP, PEG), preparation method (melting, solvent evaporation). |
| Surfactants [3] [4] | Reduces interfacial tension, increases wetting, incorporates drug into micelles. | Critical micelle concentration; potential for toxicity depending on route of administration. |
| Salt Formation [3] [4] | Modifies pH to create ionized, more water-soluble form. | Limited to ionizable compounds; stability of the salt form must be assessed. |
| Particle Size Reduction (Nanosuspension) [3] | Increases surface area for dissolution via nanoscale particles. | Requires stabilization with surfactants to prevent aggregation; specialized equipment needed. |
| Cyclodextrin Inclusion [4] | Hydrophobic drug molecule is encapsulated within hydrophilic cyclodextrin cavity. | Stability of the inclusion complex must be evaluated. |
| Cocrystals [4] | Alters solid-state form (crystal structure) via new multi-component crystal to improve solubility. | A coformer must be selected; intellectual property considerations. |
Here are detailed methodologies for two of the most common and effective approaches.
This method is widely used for screening different polymer carriers [3].
This technique is excellent for bioavailability enhancement [3].
The following diagrams outline the logical workflow for the two protocols described above.
Workflow for creating a solid dispersion of MA242 via solvent evaporation
Workflow for creating a MA242 nanosuspension via media milling
Q1: Why is this compound poorly soluble in water? The molecular structure of this compound is predominantly hydrophobic. It functions by fitting into a hydrophobic binding pocket on the MDM2 protein, a property that directly translates to low affinity for aqueous environments [2].
Q2: Which solubilization technique is most likely to succeed with MA242? Solid dispersions are a highly promising first-line approach. This technique is specifically designed to improve the dissolution rate and solubility of hydrophobic drugs by converting them into a more energetic amorphous state and improving wettability [3] [4].
Q3: Are there any stability concerns with these techniques? Yes. Amorphous solid dispersions are thermodynamically metastable and can recrystallize over time, especially under hot and humid conditions, which would reduce solubility gains. Nanosuspensions are also prone to particle aggregation or Ostwald ripening if not properly stabilized [3].
Q4: Where can I find the chemical structure and precise molecular weight? The chemical structure, SMILES notation, and a molecular weight of 465.95 g/mol for this compound (CAS 1049704-17-7) are available from chemical suppliers like BOC Sciences [1].
MA242 is a small molecule identified as a dual inhibitor of the MDM2 oncoprotein and the NFAT1 transcription factor. The cytotoxic evidence for MA242 comes from a study on hepatocellular carcinoma (HCC), as summarized in the table below [1].
| Aspect | Details |
|---|---|
| Molecular Target | Dual inhibitor of MDM2 and NFAT1 [1]. |
| Mechanism of Action | Induces MDM2 auto-ubiquitination and degradation; represses NFAT1-mediated MDM2 transcription [1]. |
| p53 Dependence | Acts independently of p53 status, effective against p53-mutant tumors [1]. |
| Demonstrated Cytotoxicity | Profoundly inhibited growth and metastasis of HCC cells in vitro and in vivo [1]. |
| Key Experimental Findings | High expression of NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients [1]. |
The following diagram illustrates the proposed signaling pathway and mechanism of action for MA242 in cancer cells.
While specific protocols for MA242 are not published, you can apply general best practices for cytotoxicity testing. The table below outlines common pitfalls and recommended solutions based on these principles [2].
| Category | Potential Pitfalls | Optimization Strategies |
|---|
| Assay & Reagents | - Interference of test compounds with assay chemistry (e.g., formazan formation in MTT) [2].
Based on the available information, here is a suggested path forward for establishing your cytotoxicity assays with MA242:
Q1: What are off-target effects and why are they a concern? Off-target effects refer to unintended, non-specific modifications to the genome at sites other than the intended target sequence. This occurs because the CRISPR-Cas system can tolerate mismatches (incorrect base pairing) between the guide RNA (gRNA) and the genomic DNA [1] [2] [3]. These effects are a major concern for both research and therapy development because they can:
Q2: What strategies can I use to minimize off-target effects? Reducing off-target activity requires a multi-faceted approach, focusing on the components of the editing system and its delivery. The following table summarizes the core strategies.
| Strategy | Key Methods / Examples | Mechanism & Benefits |
|---|
| gRNA Optimization | - Optimal GC content (40-60%)
Q3: How do I detect and analyze off-target effects in my experiments? It is critical to experimentally validate potential off-targets, especially for clinical applications. Methods can be broadly categorized as in silico (computational) prediction and experimental detection.
1. In Silico Prediction Tools These tools help you select gRNAs with lower predicted off-target risk. The table below classifies common software [2] [5].
| Tool Type | Examples | Key Features |
|---|---|---|
| Alignment-Based | CasOT, Cas-OFFinder, FlashFry, Crisflash | Exhaustively searches a reference genome for sites with sequence similarity to your gRNA. Good for nominating candidate off-target sites [2] [5]. |
| Scoring-Based | MIT, CCTop, CROP-IT, CFD, DeepCRISPR | Uses scoring algorithms that weight factors like mismatch position and epigenetic features (e.g., chromatin accessibility) to predict the likelihood of off-target cleavage [2] [5]. |
2. Experimental Detection Methods After performing your edit, use these methods to identify where edits actually occurred. The workflow below outlines the general process for an off-target assessment campaign.
The following table compares key experimental methods.
| Method | Type | Principle & Key Characteristics |
|---|---|---|
| GUIDE-seq [2] | Cell-based | Integrates a double-stranded oligodeoxynucleotide tag into double-strand break (DSB) sites in living cells for highly sensitive detection [2]. |
| CIRCLE-seq [2] [5] | Cell-free | Circularizes sheared genomic DNA, incubates with Cas9-gRNA RNP, and linearizes cleaved DNA for sequencing. Works on purified DNA [2] [5]. |
| SITE-seq [2] | Cell-free | A biochemical method using selective biotinylation and enrichment of fragments after Cas9/gRNA digestion. Requires minimal sequencing depth [2]. |
| DISCOVER-seq [2] | Cell-based | Uses the DNA repair protein MRE11 as bait to perform ChIP-seq, identifying DSB sites in cells with high sensitivity [2]. |
| Whole Genome Sequencing (WGS) [2] [3] | Cell-based | Sequences the entire genome of edited cells. The only method that can comprehensively detect all off-target effects and chromosomal aberrations, but is expensive [3]. |
Q1: What is the primary mechanism of action of MA242? MA242 is a specific dual inhibitor that targets both MDM2 and NFAT1. Its mechanism is multi-faceted [1] [2]:
This dual action leads to profound inhibition of cancer cell growth and metastasis, operating effectively independent of the p53 status of the cells, which is a significant advantage in treating p53-mutant cancers [1] [2].
Q2: What in vitro biological activity has been documented? The efficacy of MA242 has been demonstrated in various cancer cell lines. The table below summarizes key in vitro findings:
| Cell Line / Model | Assay Type | Concentration / Dosage | Incubation Time | Key Results |
|---|---|---|---|---|
| Pancreatic Cancer (HPAC, Panc-1, etc.) [1] | Cell Viability (IC50) | 0.05 - 5 μM | 72 hours | IC50 values ranged from 0.1 to 0.4 μM; minimal effect on normal HPDE cells (IC50 = 5.81 μM). |
| Pancreatic Cancer (HPAC, Panc-1, AsPC-1) [1] | Western Blot | 0.1 - 0.5 μM | 24 hours | Significantly decreased MDM2 and NFAT1 protein levels. |
| Hepatocellular Carcinoma (HCC) [2] | Cytotoxicity (IC50) | Not Specified | Not Specified | IC50 values ranged from 0.1 - 0.31 μM; acts via inhibiting NFAT1-MDM2 pathway. |
| Sarcoma [3] | Cell Survival Suppression | Not Specified | Not Specified | Effectively suppressed survival of sarcoma cell lines regardless of p53 status. |
Q3: What in vivo efficacy and dosing protocols have been reported? MA242 has shown significant efficacy in mouse models of cancer. The following table outlines the dosing regimens from published studies:
| Cancer Model | Administration Route | Dosing Regimen | Experimental Results | Host Toxicity |
|---|---|---|---|---|
| Orthotopic Pancreatic (Panc-1) [1] | Intraperitoneal (IP) | 2.5 or 5 mg/kg/day, 5 days/week for 5 weeks | 56.1% and 82.5% inhibition of tumor growth, respectively. | No significant body weight difference vs. control. |
| Orthotopic Pancreatic (AsPC-1) [1] | Intraperitoneal (IP) | 10 mg/kg/day, 5 days/week for 3 weeks | 89.5% suppression of tumor growth. | No significant host toxicity observed. |
Q4: Why is vehicle control information unavailable for MA242 free base? The searched literature confirms that This compound is a controlled substance and is designated "For research use only" [1]. Specific formulation details for vehicle controls are typically considered proprietary know-how or are part of unpublished, optimized laboratory protocols. The published studies report biological outcomes but omit the precise chemical formulation used to solubilize and deliver the compound in experiments.
Since a standard vehicle is not published, you will need to empirically determine a suitable one for your specific experimental conditions. The following diagram outlines a logical workflow for this process, based on standard practice.
Here are the detailed methodologies for the key steps in the workflow:
Solubility Assessment Protocol: Prepare a stock solution of this compound in a high-quality solvent like DMSO at a concentration higher than your working concentration (e.g., 10-50 mM). Then, perform a solubility screen by diluting this stock into your candidate aqueous vehicles (e.g., PBS, saline with cosolvents) to the final desired working concentration. Vortex thoroughly and incubate at your experimental temperature (e.g., 37°C) for the planned duration of your assay. Visually inspect for precipitation or turbidity. Centrifuge the samples and analyze the supernatant using UV-Vis spectroscopy or HPLC to quantify the dissolved compound concentration.
Stability and Activity Validation Protocol: After identifying a vehicle that provides sufficient solubility, test its compatibility with your biological system. Treat cells with the vehicle control alone at the same dilution factor used for the drug treatment. Compare this to untreated cells and cells treated with MA242 dissolved in the vehicle. Key assays include:
Q1: What is the primary mechanism of action of MA242? MA242 is a first-in-class small molecule dual inhibitor. It simultaneously targets two key oncoproteins:
Q2: Is the anticancer activity of MA242 dependent on p53 status? No. A key advantage of MA242 is that its efficacy is p53-independent. It has demonstrated potent activity in inhibiting cell growth, inducing apoptosis, and reducing metastasis in both wild-type p53 and p53-mutant cancer models [1] [2]. This makes it a promising candidate for treating cancers like pancreatic cancer and hepatocellular carcinoma (HCC), where p53 mutations are common [2].
Q3: What is a recommended starting concentration for in vitro assays with MA242? The provided research indicates that MA242 effectively inhibits cancer cell viability at low micromolar concentrations. A dose-response relationship should always be established for your specific cell line, but the table below summarizes effective concentrations from key studies.
This table consolidates quantitative data on MA242's efficacy from the literature to guide your experimental design [2].
| Assay Type | Cell Line / Model | Effective Concentration / Dose | Key Experimental Findings |
|---|---|---|---|
| Cell Viability (IC₅₀) | Pancreatic Cancer (e.g., HPAC, Panc-1) | ~2.5 - 5 µM | Significant reduction in cell viability after 72-hour treatment [2]. |
| Apoptosis Induction | Pancreatic Cancer (HPAC) | 5 µM | Marked increase in cleaved caspase-3 and PARP, indicating apoptosis activation [2]. |
| Colony Formation | Pancreatic Cancer (Panc-1, AsPC-1) | 2.5 µM | Potent inhibition of long-term clonogenic survival [2]. |
| *In Vivo* Tumor Growth | Mouse Pancreatic Cancer Xenograft (Mia-Paca-2) | 5 mg/kg (i.p., daily) | Significant inhibition of tumor growth without observed host toxicity [2]. |
| *In Vivo* Metastasis | Mouse Model (Mia-Paca-2) | 5 mg/kg (i.p., daily) | Reduction in liver metastasis [2]. |
Issue 1: Lack of Expected Efficacy in Cell-Based Assays
Issue 2: Solubility and Formulation of MA242
Issue 3: Validating Target Engagement in My Model
The following diagram illustrates the core mechanism of action of MA242 and the key experimental observations that result from its application.
This protocol is used to generate data for the "Cell Viability" and "Colony Formation" assays summarized in the table above [2].
This protocol is used to detect apoptosis as shown in the "Apoptosis Induction" data [2].
The table below summarizes the core identification and characteristics of this compound.
| Property | Description |
|---|---|
| IUPAC Name | 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one [1] |
| CAS Number | 1049704-17-7 [2] [1] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [2] [1] |
| Molecular Weight | 465.95 g/mol [2] [1] |
| Category | Small molecule inhibitor [3] [1] |
| Key Targets | Dual inhibitor of MDM2 and NFAT1 [4] [3] [2] |
| Mechanism of Action | Directly binds MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2 [4] [2] |
| Primary Biological Effect | Induces apoptosis in cancer cell lines (e.g., pancreatic, hepatocellular carcinoma) independent of p53 status [4] [3] |
This compound has shown efficacy in inhibiting cancer cell growth. The following table summarizes its in vitro cytotoxicity data against various cell lines.
| Cell Line | Cell Type | IC₅₀ (after 72 hours) |
|---|---|---|
| Panc-1 | Human pancreatic cancer | 0.14 μM [4] |
| Mia-Paca-2 | Human pancreatic cancer | 0.14 μM [4] |
| AsPC-1 | Human pancreatic cancer | 0.15 μM [4] |
| BxPC-3 | Human pancreatic cancer | 0.25 μM [4] |
| HPAC | Human pancreatic cancer | 0.40 μM [4] |
| HPDE | Human pancreatic ductal epithelium (normal) | 5.81 μM [4] |
Key Findings from Literature:
Since direct stability data is unavailable, I have created a diagram outlining a general workflow you can follow to evaluate the stability of this compound in your specific media. This approach integrates standard practices from cell culture supplement handling [5] and the broader context of compound stability testing.
What is the difference between MA242 and this compound? MA242 (CAS 1049704-18-8) is typically supplied as a salt form (e.g., trifluoroacetate salt) with a molecular weight of 579.98 g/mol. This compound (CAS 1049704-17-7) is the parent compound without the salt, with a molecular weight of 465.95 g/mol [4] [3] [2]. The biological activity is attributed to the free base molecule.
How should I prepare and store this compound stock solutions?
What is a suggested protocol to test the functional stability of MA242 in my media? You can adapt the following protocol based on the workflow above [4]:
The table below summarizes the core specifications for this compound from a commercial supplier [1].
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1049704-17-7 [1] |
| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] |
| Molar Mass | 465.95 g/mol [1] |
| Bioactivity | Specific dual inhibitor of MDM2 and NFAT1; induces their degradation and inhibits NFAT1-mediated MDM2 transcription. Induces apoptosis in cancer cell lines independent of p53 status [1]. |
| Storage & Transport | "Room temperature in continental US; may vary elsewhere." Store under recommended conditions in the Certificate of Analysis (CoA) [1]. |
| Intended Use | For research use only, not for human use. [1] |
While the supplier's data sheet does not explicitly state light sensitivity, handling it with caution is prudent. Many pharmaceutical compounds are susceptible to photodegradation [2] [3].
This is a summarized protocol based on the methodologies cited for MA242 [1].
Objective: To determine the effect of this compound on the viability of pancreatic cancer or hepatocellular carcinoma (HCC) cell lines.
Workflow Overview:
Key Steps and Considerations:
Q1: Is this compound light-sensitive? While not explicitly stated on the data sheet, it is a best practice to treat it as light-sensitive. Protect the powder and solutions from light by using amber vials and minimizing light exposure during experiments [3].
Q2: What is the expected IC₅₀ of MA242 in cancer cells? The growth inhibitory effect is cell line-dependent. Reported IC₅₀ values are in the sub-micromolar range (0.1 - 0.4 µM for pancreatic cancer cells; 0.1 - 0.31 µM for HCC cells). It shows significantly less toxicity against normal HPDE cells (IC₅₀ = 5.81 µM) [1].
Q3: Does MA242 work in p53-mutant cancer cells? Yes. This compound induces apoptosis and inhibits cell growth in cancer cell lines regardless of their p53 status (wild-type or mutant), making it a promising candidate for tumors with p53 mutations [4] [1].
Batch-to-batch variability refers to differences between product batches, which is a critical challenge in pharmaceutical research and manufacturing. For a compound like MA242, controlling this variability is essential to ensure consistent experimental results and reliable biological activity [1].
The main causes of batch-to-batch variability include:
To detect and quantify batch-to-batch variations, several sensitive techniques are recommended. The table below summarizes the core methods applicable to characterizing compounds like MA242 free base.
| Technique | Primary Measured Attributes | Role in Batch Variability Assessment |
|---|---|---|
| Dynamic Vapor Sorption (DVS) | Water uptake, amorphous content [2] | Distinguishes batches based on hygroscopicity and physical stability. |
| Inverse Gas Chromatography (iGC-SEA) | Surface energy, BET surface area [2] | Detects differences in surface properties and identifies desired processing routes. |
| Pharmacokinetic (PK) Bioequivalence Studies | AUC, Cmax [3] | Assesses whether different batches result in equivalent drug exposure in vivo. |
Based on general pharmaceutical development practices, here is a workflow for establishing a batch-to-batch quality control protocol. You can adapt this high-level framework for this compound.
Adopting a data-centric approach is key. This involves rigorous data collection and analysis at every stage, from R&D to manufacturing, to identify trends, detect deviations early, and make proactive process adjustments [1].
For a biologically active compound like MA242, confirming consistent performance across batches is paramount. The following diagram outlines a core bioactivity testing workflow.
For MA242, key bioactivity benchmarks from literature include:
Q1: What are the correct storage conditions for this compound? Adhere to the manufacturer's recommended storage conditions to maintain the chemical integrity of this compound [1].
| Form | Temperature | Conditions |
|---|---|---|
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Solution (in solvent) | -80°C | Store in a tightly sealed container [1]. |
For all forms, protect from direct sunlight and sources of ignition, and store only in areas with appropriate exhaust ventilation [1].
Q2: What are the specific hazards and recommended safety procedures? this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1].
Q3: Where can I find detailed experimental protocols for MA242? While commercial sources do not provide detailed protocols, several key methodologies are available from peer-reviewed publications. The table below summarizes common experiments and their core parameters from the research [2] [3].
| Experiment Type | Cell Lines | MA242 Concentration | Incubation Time | Key Outcomes |
|---|---|---|---|---|
| Cell Viability Assay (e.g., MTT) | Pancreatic cancer lines (HPAC, Panc-1, etc.); Normal HPDE cells [2]. | 0.05 - 5 µM [2] | 72 hours [2] | IC50 values: 0.1 - 0.4 µM (cancer cells); 5.81 µM (normal cells) [2]. |
| Western Blot Analysis | Pancreatic cancer lines (HPAC, Panc-1, AsPC-1) [2]. | 0.1 - 0.5 µM [2] | 24 hours [2] | Decreased MDM2 and NFAT1 protein levels [2]. |
| In Vivo Efficacy Study | Female athymic nude mice with orthotopic pancreatic tumors [2]. | 2.5, 5, or 10 mg/kg [2] | IP injection; 5 days/week for 3-5 weeks [2] | Suppressed tumor growth by 56.1% to 89.5% with no significant host toxicity [2]. |
| Luciferase Reporter Assay | Cells transfected with MDM2 promoter plasmids [3]. | Various concentrations | 24 hours | Inhibited NFAT1-mediated transcription of MDM2 [3]. |
| Chromatin Immunoprecipitation (ChIP) | Pancreatic cancer cell lines [3]. | Treatment for 6 hours | 6 hours | Directly shows disruption of NFAT1 binding to the MDM2 promoter [3]. |
This diagram illustrates the established mechanism of action and a generalized in vitro experimental workflow for MA242.
Problem: Precipitate Formed in Stock Solution
Problem: Lack of Expected Effect in Cell Assays
Problem: High Cytotoxicity in Normal Control Cells
The table below summarizes the core biological activity data for this compound to support your experimental planning.
| Aspect | Details |
|---|---|
| Targets | MDM2 and NFAT1 (dual inhibitor) [1]. |
| Primary Mechanism | Directly binds MDM2 and NFAT1, induces their degradation, inhibits NFAT1-mediated MDM2 transcription [1]. |
| Biological Outcome | Induces apoptosis; inhibits cancer cell proliferation, tumor growth, and metastasis [2] [1]. |
| P53 Status | Acts independently of cellular p53 status [2] [1]. |
| In Vitro Efficacy (Cell Viability) | IC50 values: 0.14 - 0.40 μM (pancreatic cancer cells); 5.81 μM (normal HPDE cells), indicating selective toxicity [1]. |
| In Vivo Efficacy (Animal Models) | Inhibits orthotopic pancreatic tumor growth by 56.1% to 89.5% in mouse models (dose: 2.5-10 mg/kg, IP) [1]. |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is used to determine the concentration of MA242 that inhibits 50% of cell proliferation after a 72-hour exposure [1].
This method confirms the reduction of MDM2 and NFAT1 protein levels in cells treated with MA242 [1].
Selecting the right apoptosis detection method depends on your cell model and experimental needs. The table below compares common techniques, with special considerations for adherent cells.
| Method | Principle | Key Advantages | Key Limitations / Troubleshooting |
|---|---|---|---|
| Annexin V Staining | Detects phosphatidylserine (PS) externalization on the cell membrane [4]. | Identifies early apoptosis. | For adherent cells: Require careful trypsinization which can damage membrane and cause false positives. Use gentle dissociation reagents like PBS-EDTA [4]. |
| TUNEL Assay | Labels DNA fragmentation (3'-OH ends) in late apoptosis [4]. | Highly specific for DNA breakage. | Can be technically challenging. Consider using a commercial kit for better reliability. |
| DNA Laddering | Detects internucleosomal DNA cleavage via gel electrophoresis [4]. | Classic, low-cost confirmation of apoptosis. | Semi-quantitative. Requires a large number of cells. Less sensitive than other methods. |
| Flow Cytometry (PI Staining) | Measures sub-G1 DNA content due to DNA loss [4]. | Quantitative; works for both suspension and adherent cells. | For adherent cells: Requires cell detachment and fixation. Fragmented DNA is extracted prior to PI staining to enrich the sub-G1 signal [4]. |
| ELISA for Nucleosomes | Detects histone-associated DNA fragments in cytoplasm [4]. | Quantitative; suitable for high-throughput screening. | Does not provide single-cell information. |
To help visualize the mechanistic and experimental context, I have created two diagrams using Graphviz DOT language, adhering to your specified formatting and color requirements.
This diagram illustrates how this compound simultaneously targets MDM2 and NFAT1 to induce apoptosis.
This diagram summarizes the proposed mechanism by which MA242 induces MDM2 and NFAT1 protein degradation and inhibits NFAT1-mediated MDM2 transcription, leading to apoptosis independently of p53 status [2] [1].
This workflow provides a logical guide for selecting the most appropriate apoptosis detection method based on your experimental conditions.
This workflow synthesizes common decision factors in apoptosis assay selection, emphasizing critical technical considerations for working with adherent cell models [4].
Q1: Does MA242 require wild-type p53 to be effective?
Q2: Why might my Annexin V assay on adherent cells show high background staining?
Q3: What is a suitable positive control for testing MA242's activity in our lab?
This section addresses common technical and mechanistic questions about MA242.
What is the core mechanism of action of MA242? MA242 is a first-in-class, dual-function small molecule inhibitor. It simultaneously targets the MDM2 oncogene and the NFAT1 transcription factor for degradation. It works by binding directly to MDM2 to induce its auto-ubiquitination and proteasomal degradation, while also inhibiting NFAT1-mediated transcription of the MDM2 gene. This dual action potently reduces MDM2 protein levels and its associated oncogenic functions, independent of cellular p53 status [1] [2].
How does MA242 overcome the limitation of p53 mutant cancers? Traditional MDM2 inhibitors (e.g., Nutlins, MK-8242) work by disrupting the MDM2-p53 interaction, which stabilizes and activates p53. Consequently, they are only effective in cancer cells with wild-type p53 [3] [4]. MA242's strategy is fundamentally different. It directly reduces MDM2 protein levels, thereby inhibiting MDM2's p53-independent oncogenic activities. Preclinical studies in hepatocellular carcinoma (HCC), pancreatic cancer, and breast cancer models confirm that its anticancer efficacy is independent of whether the cancer cells have wild-type, mutant, or null p53 [1] [2].
What are the key p53-independent oncogenic activities of MDM2 that MA242 inhibits? Beyond inactivating p53, MDM2 promotes cancer growth and survival through several p53-independent pathways. MA242's inhibition of MDM2 disrupts these key processes [1] [2]:
What is the evidence for MA242's efficacy in p53-mutant models? MA242 has demonstrated potent antitumor activity in multiple aggressive, p53-mutant cancer models. The following table summarizes key in vivo efficacy data [1] [2]:
| Cancer Type | Model Description (p53 Status) | Key Efficacy Findings |
|---|---|---|
| Breast Cancer | Orthotopic & patient-derived xenografts (mutant/wt) | Significant inhibition of tumor growth; disruption of cancer metabolic pathways [1]. |
| Hepatocellular Carcinoma (HCC) | Patient-derived xenografts (PDX) & cell lines (mutant) | Potent inhibition of tumor growth and metastasis; induction of apoptosis [2]. |
| Pancreatic Cancer | In vitro and in vivo models | Significant impediment of cancer cell proliferation and metastatic spread [1]. |
The table below consolidates key quantitative findings from preclinical studies to assist with your experimental analysis and planning.
| Assay/Parameter | System | Key Finding & Quantitative Result |
|---|---|---|
| Cell Viability (IC₅₀) | Breast cancer cell lines | Significant reduction in cell viability, regardless of p53 status [1]. |
| Apoptosis Induction | HCC & Breast cancer cells | MA242 profoundly induced apoptosis in cancer cells [1] [2]. |
| Tumor Growth Inhibition | In vivo xenograft models | MA242 effectively inhibited tumor growth dependent on MDM2 expression without host toxicity [1]. |
| Metabolic Impact | Breast cancer cells | Notably disrupted nicotinamide metabolism, modified nucleotide metabolism, and elevated cellular oxidative stress [1]. |
This protocol outlines a standard method for evaluating the effects of MA242 on cancer cell viability and apoptosis, adaptable for p53 mutant cell lines.
1. Objective To determine the cytotoxic effect and apoptosis-inducing activity of MA242 in 2D culture of human cancer cell lines with defined p53 status.
2. Materials
3. Procedure
4. Data Analysis
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency in a p53-mutant line | Inherent resistance; alternative survival pathways. | Combine MA242 with inhibitors of other oncogenic pathways (e.g., MYCN). Pre-test MDM2 expression level via Western blot; high MDM2 may predict better response [1] [5]. |
| Poor solubility of free base | Physicochemical properties of compound. | Ensure fresh preparation of stock solution in high-quality DMSO. Sonicate and vortex thoroughly. In culture, final DMSO concentration should not exceed 0.1-0.5%. |
| High background in viability assay | Rapidly dividing cell line; non-specific cell death. | Optimize cell seeding density in a pilot experiment. Ensure vehicle control is included and its values are normalized to 100% viability. |
| Inconsistent apoptosis results | Incorrect timing or dosage. | Perform a time-course experiment (24, 48, 72h). Use a positive control (e.g., Staurosporine) to validate the apoptosis assay protocol. |
The following diagrams illustrate the unique dual-inhibition mechanism of MA242 and a generalized workflow for testing it in p53-mutant cells.
The table below summarizes the primary in vivo administration data for this compound, as reported in preclinical studies.
| Cancer Model | Administration Route | Dosing Regimen | Reported Efficacy | Toxicity Observations |
|---|---|---|---|---|
| Orthotopic Pancreatic (Panc-1-Luc) [1] [2] | Intraperitoneal (IP) | 2.5 or 5 mg/kg/d, 5 days/week for 5 weeks | 56.1% and 82.5% inhibition of tumor growth, respectively [1] [2] | No significant differences in average body weights; no discernible host toxicity at these doses [1] [2] |
| Orthotopic Pancreatic (AsPC-1-Luc) [1] [2] | Intraperitoneal (IP) | 10 mg/kg/d, 5 days/week for 3 weeks | 89.5% suppression of tumor growth [1] [2] | No significant host toxicity observed [1] [2] |
| Orthotopic Pancreatic [3] | Intraperitoneal (IP) | Combined with Gemcitabine | Inhibited tumor growth and metastasis [3] | No host toxicity reported when used alone or in combination [3] |
| Hepatocellular Carcinoma (HCC) [4] | Intraperitoneal (IP) | Effective in suppressing growth and metastasis | Profoundly inhibited growth and metastasis, independent of p53 status [4] | Information not specified in results |
| Breast Cancer Models [5] | Information not specified | Effective in inhibiting tumor growth | Reduced MDM2 expression and effectively inhibited tumor growth [5] | No host toxicity reported at efficacious doses [5] |
This compound is a specific dual inhibitor of MDM2 and NFAT1. Its unique mechanism involves directly binding to both oncoproteins with high affinity, inducing their degradation, and disrupting the transcriptional pathway that upregulates MDM2 [1] [5] [2].
The following diagram illustrates this dual inhibitory pathway:
Here are answers to potential frequently asked questions based on common experimental challenges.
Q1: What is the recommended formulation for in vivo administration of this compound? The search results indicate that this compound has low water solubility [1]. For in vivo injections, several formulations are suggested, typically involving stock solutions in DMSO followed by dilution in a suitable vehicle [1]. One specific example provided is:
Q2: Does the anticancer efficacy of MA242 depend on the p53 status of the cancer cells? No. A key advantage of MA242 highlighted across multiple studies is that its antitumor activity is independent of p53 status [5] [4] [3]. It is effective against cancer cells with wild-type p53, mutated p53, or p53 deficiency. This makes it a promising candidate for treating cancers that are resistant to traditional MDM2-p53 binding inhibitors.
Q3: What in vitro data supports moving to an animal model? Before in vivo studies, robust in vitro data should demonstrate:
Q4: Have combination studies been conducted with MA242? Yes. Preclinical studies have shown that MA242 can be used effectively in combination with standard chemotherapy. For example, in pancreatic cancer models, MA242 combined with gemcitabine inhibited tumor growth and metastasis more effectively than either agent alone, without increasing host toxicity [3].
The table below summarizes the core information about MA242 for your reference.
| Property | Description |
|---|---|
| IUPAC Name | 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one;2,2,2-trifluoroacetic acid [1] |
| Molecular Formula | C₂₆H₂₁ClF₃N₃O₅S [2] [1] |
| Molecular Weight | 579.98 g/mol [2] [1] |
| CAS Number | 1049704-18-8 (salt); 1049704-17-7 (free base) [2] [1] |
| Primary Targets | Dual inhibitor of MDM2 and NFAT1 [2] [3] [1] |
| Key Mechanism | Binds MDM2 RING domain & inhibits NFAT1-mediated transcription; induces degradation of both proteins [3] [1] |
| Primary Activity | Induces apoptosis in cancer cells (e.g., pancreatic, breast, hepatocellular carcinoma), independent of p53 status [2] [3] [1] |
Since no direct data on MA242 metabolite interference is available, here is a logical workflow and general considerations for troubleshooting this issue, inspired by a case study on a different assay.
Here are some hypothetical FAQs addressing the user's potential issues, based on the general principles above.
Q1: Our cell-based assay results with MA242 are inconsistent. Could the compound or its metabolites be interfering with our detection system? A1: Yes, this is possible. First, review the chemistry of your detection system.
Q2: How can I identify what metabolites of MA242 are being produced in my in vitro or in vivo models? A2: The most reliable method is to use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Q3: We confirmed interference in our current assay. What can we do? A3: You have several options:
| Feature | Traditional MDM2-p53 Inhibitors | MA242 (Dual MDM2-NFAT1 Inhibitor) |
|---|---|---|
| Primary Mechanism | Block MDM2-p53 protein-protein interaction to stabilize and activate p53 [1]. | Directly binds MDM2 & NFAT1; induces MDM2 degradation & inhibits NFAT1-mediated MDM2 transcription [2] [3] [4]. |
| Key Molecular Targets | MDM2 (specifically its p53-binding domain) [1]. | MDM2 protein and NFAT1 transcription factor [4]. |
| p53 Dependency | Dependent on wild-type p53. Ineffective in p53-mutant or deficient cancers [2] [3] [4]. | Independent of p53 status. Effective in models with wild-type, mutant, or deficient p53 [2] [3] [4]. |
| Effect on MDM2 Levels | Increases MDM2 protein levels (due to disruption of p53-MDM2 feedback loop) [3]. | Decreases MDM2 protein levels (induces auto-ubiquitination and proteasomal degradation) [2] [4]. |
| Therapeutic Scope | Primarily for cancers with wild-type p53 [4]. | Potential for a broader range of cancers, including those with p53 mutations (e.g., HCC, pancreatic cancer, triple-negative breast cancer) [2] [3] [4]. |
| Reported Limitations | Limited efficacy in p53-mutant tumors; can elevate MDM2 oncogenic activity; dose-limiting toxicities (e.g., thrombocytopenia) [3] [5]. | Preclinical stage means human safety and efficacy data are not yet available [2] [3] [4]. |
The following data from preclinical studies highlight the performance of MA242. Note that these are not direct comparisons but demonstrate its efficacy in various models.
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies cited in the studies.
In Vitro Anticancer Activity Assays
The core protocols for assessing the effects of MA242 in vitro are consistent across studies [4]:
Molecular Mechanism Assays
Key experiments to elucidate MA242's dual mechanism were detailed [4]:
The diagram below illustrates the distinct pathways targeted by traditional MDM2 inhibitors and MA242.
MA242 is characterized as a first-in-class dual inhibitor that targets both the MDM2 oncoprotein and the NFAT1 transcription factor. Its primary differentiator in the therapeutic landscape is its p53-independent mechanism of action [1] [2]. This makes it a candidate for targeting aggressive cancers with p53 mutations, which are common in advanced disease and often resistant to conventional therapies.
The table below positions MA242 against other classes of MDM2-targeting agents:
| Inhibitor Class | Representative Agents | Primary Mechanism | Key Limitation | p53 Dependency |
|---|---|---|---|---|
| Dual MDM2/NFAT1 Inhibitor | MA242 | Induces degradation of MDM2 & NFAT1; blocks NFAT1-mediated MDM2 transcription [1] [3] [4] | Preclinical stage | Independent [1] [3] [4] |
| MDM2-p53 Binding Inhibitors | Nutlin-3 (RG7112), Idasanutlin [1] [5] | Disrupts MDM2-p53 protein-protein interaction to activate p53 [1] [5] | Limited efficacy in p53-mutant cancers; can increase MDM2 expression via p53 activation [1] [3] [4] | Dependent [1] [3] [4] |
| MDM2-Targeted PROTACs | MD-222, MS3227, YX-02-030 [1] | Ubiquitin-mediated proteasomal degradation of MDM2 [1] | Most are inactive in p53-mutant cells; YX-02-030 shows limited potency (IC50 4.0–5.3 μM in TNBC) [1] | Mostly Dependent [1] |
MA242 has demonstrated broad-spectrum antitumor activity in multiple in vitro and in vivo preclinical models across various cancer types.
Pancreatic Cancer Models
Hepatocellular Carcinoma (HCC) Models
Breast Cancer Models (2025 Study)
The following methodologies are critical for evaluating MA242's efficacy and mechanism, as cited in the research.
1. In Vitro Anticancer Activity and Mechanism Studies [1] [2]
2. In Vivo Efficacy Studies [1] [4] [2]
The diagram below illustrates the unique dual-mechanism of action of MA242 and a generalized workflow for preclinical efficacy evaluation.
For researchers, the data indicates that MA242's most significant advantage is its ability to target a critical oncogenic hub (MDM2) regardless of p53 status, a common resistance mechanism in many aggressive cancers. The dual inhibition of MDM2 and NFAT1, along with its impact on cancer metabolism, represents a multi-faceted mechanism that distinguishes it from single-pathway inhibitors.
It is crucial to note that all data is from preclinical studies. As of the latest publications in early 2025, MA242 appears to be in the preclinical development stage, and its efficacy and safety in humans remain unknown [1] [2].
Key experiments that define MA242's profile and the methodologies used are summarized below.
| Experiment Objective | Key Protocol Details | Supporting Findings for MA242 |
|---|---|---|
| Determine Direct Binding & Affinity | High-throughput virtual and cell-based screening; binding assays [1] | Directly binds both MDM2 and NFAT1 with high affinity [1] |
| Assess Effect on MDM2 Stability | Pulse-chase assay to measure protein degradation rate [1] | Induces MDM2 auto-ubiquitination and accelerates its degradation [2] [1] |
| Evaluate Inhibition of MDM2 Transcription | Luciferase reporter assay with MDM2 P2 promoter; Chromatin Immunoprecipitation (ChIP); Electrophoretic Mobility Shift Assay (EMSA) [1] | Represses NFAT1-mediated MDM2 transcription by disrupting NFAT1 binding to MDM2 P2 promoter [2] [1] |
| Confirm p53-Independent Anticancer Activity | In vitro assays (viability, apoptosis, colony formation) and in vivo xenograft models using p53-mutant cancer cell lines [2] [1] [3] | Inhibits cell proliferation, induces apoptosis, and suppresses tumor growth independent of p53 status [2] [1] [3] |
The following diagram illustrates the distinct signaling pathways targeted by MA242 versus traditional MDM2-p53 inhibitors.
| Cancer Type | p53 Status in Models | Key In Vitro Findings (Cell-based assays) | Key In Vivo Findings (Animal models) | Primary Experimental Methods Cited |
|---|---|---|---|---|
| Breast Cancer [1] [2] | Wild-type (wt) and mutant (mut) | Induced apoptosis; inhibited cell viability; disrupted nicotinamide & nucleotide metabolism; elevated oxidative stress. | Inhibited tumor growth in orthotopic and patient-derived xenograft (PDX) models; reduced MDM2 expression; no host toxicity. • Model: Orthotopic & PDX • Dosing: Information not specified in abstracts | Cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry), metabolomic analysis, Western blot, immunohistochemistry (IHC). |
| Hepatocellular Carcinoma (HCC) [3] | p53-independent (incl. p53 mut) | Inhibited cell growth and metastasis. | Inhibited tumor growth and metastasis. • Model: Patient-derived xenograft (PDX) • Dosing: Information not specified in abstracts | Tissue microarray (TMA), IHC, Western blot, cell migration & invasion assays, luciferase reporter assay, ubiquitination assay. |
| Pancreatic Cancer [4] | p53-independent (incl. p53 mut) | Decreased proliferation; induced apoptosis; inhibited migration and invasion. | Inhibited tumor growth and metastasis alone and with gemcitabine; no host toxicity. • Model: Xenograft • Dosing: Information not specified in abstracts | High-throughput screening, cell viability/colony formation assays, apoptosis/cycle analysis, Western blot/qPCR, EMSA, Chromatin Immunoprecipitation (ChIP). |
MA242 has a unique mechanism that differentiates it from traditional MDM2-p53 binding inhibitors.
The following diagram illustrates this dual mechanism of action.
The following details the core methodologies used in the cited studies to generate the data summarized above [4].
Cell-Based Anticancer Activity Assays
Mechanistic Molecular Assays
The core of the comparison lies in the concentration of this compound required to kill 50% of cells (the IC₅₀ value). A higher IC₅₀ value indicates that a cell type is more resistant to the compound.
The table below summarizes the in vitro toxicity data for this compound across various cell lines:
| Cell Line / Type | p53 Status | Reported IC₅₀ (μM) | Relative Resistance vs. HPDE |
|---|---|---|---|
| Panc-1 (Pancreatic Cancer) | Not Specified | 0.14 μM [1] [2] | ~41.5x more sensitive |
| Mia-Paca-2 (Pancreatic Cancer) | Not Specified | 0.14 μM [1] [2] | ~41.5x more sensitive |
| AsPC-1 (Pancreatic Cancer) | Not Specified | 0.15 μM [1] [2] | ~38.7x more sensitive |
| BxPC-3 (Pancreatic Cancer) | Not Specified | 0.25 μM [1] [2] | ~23.2x more sensitive |
| HPAC (Pancreatic Cancer) | Not Specified | 0.40 μM [1] [2] | ~14.5x more sensitive |
| HPDE (Normal Pancreatic Duct) | p53 pathway non-functional [3] | 5.81 μM [1] [2] | (Baseline) |
This data demonstrates that This compound is selectively cytotoxic against pancreatic cancer cells, irrespective of their p53 status, while showing minimal toxicity to normal HPDE cells [1] [4] [2].
The comparative toxicity data is generated through standardized in vitro assays. Here are the detailed methodologies as cited in the literature.
This compound is a specific dual inhibitor that simultaneously targets both MDM2 and NFAT1, leading to the degradation of these oncoproteins and inducing apoptosis in cancer cells. This mechanism is effective regardless of the tumor's p53 status, which is a significant advantage as many cancers have non-functional p53 [1] [4].
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects:
The data indicates that this compound has promising characteristics for further development:
The table below summarizes the key characteristics and available preclinical data for MA242.
| Aspect | Details on MA242 |
|---|---|
| Mechanism of Action | Dual inhibitor of MDM2 and NFAT1; induces protein degradation and inhibits NFAT1-mediated MDM2 transcription [1] [2]. |
| Key Differentiator | Exerts anti-tumor activity independently of p53 status (works in p53 wild-type, mutant, and deficient cells) [1] [2]. |
| Reported Anticancer Effects | Inhibits cell viability, induces apoptosis (programmed cell death), and disrupts cancer metabolism [1] [2]. |
| In Vivo Efficacy (Preclinical) | Suppresses orthotopic pancreatic tumor growth and, in combination with gemcitabine, inhibits pancreatic tumor growth and metastasis without host toxicity in mouse models [2]. |
| Direct Quantitative Comparison | Not available in the current search results. Data directly comparing its efficacy to standard therapies in metastasis models is lacking. |
The foundational data for MA242 comes from rigorous in vitro and in vivo studies, primarily in pancreatic and hepatocellular cancer models.
In Vitro Cell Viability Assay [2]:
Western Blot Analysis [2]:
In Vivo Orthotopic Tumor Model [2]:
While a direct head-to-head comparison for metastasis is unavailable, the scientific literature highlights key differences between MA242's strategy and other approaches to inhibiting MDM2.
The following table summarizes the core findings from a recent study investigating MA242 in breast cancer PDX models [1] [2]:
| Aspect of Validation | Experimental Findings in PDX Models |
|---|---|
| Tumor Growth Inhibition | Significant inhibition of tumor growth was observed [1] [2]. |
| p53 Status Relevance | Effective against breast cancer models regardless of whether they had wild-type or mutant p53 [1] [2]. |
| Mechanism of Action (in vivo) | Treatment reduced MDM2 expression in the tumors [1] [2]. |
| Host Toxicity | No host toxicity was reported at the efficacious dose [1] [2]. |
The studies validating MA242 followed a standard, robust PDX experimental workflow. The diagram below illustrates the key steps involved in such a protocol.
Figure 1. General workflow for therapeutic efficacy testing in Patient-Derived Xenograft (PDX) models. This flowchart outlines the key steps, from implanting human tumor tissue into immunodeficient mice to the final analysis of drug effects [3] [4].
Key Experimental Protocol Details [1] [2]:
Based on the research, MA242 presents two significant advantages over some traditional MDM2 inhibitors:
The table below summarizes the key experimental data for this compound from the identified study.
| Model Type | Experimental Details | Key Findings and Efficacy Data | p53 Status |
|---|
| In Vitro (HCC Cells) | • Cell Viability Assay: Incubation with MA242 (0.05-5 μM) for 72 hours [1] [2] [3]. • Western Blot Analysis: Treatment with MA242 (0.1-0.5 μM) for 24 hours [1] [2] [3]. | • IC50 Values: Ranged from 0.1 to 0.31 μM across various HCC cell lines [1] [2] [3]. • Protein Degradation: Dose-dependent decrease in both MDM2 and NFAT1 protein levels [1]. • Selective Cytotoxicity: Minimal effects on normal human pancreatic ductal epithelium (HPDE) cells (IC50 = 5.81 μM) [2] [3]. | Independent of p53 status [1] [4]. | | In Vivo (Mouse Models) | • Dosing: Administered via intraperitoneal (IP) injection at 2.5, 5, or 10 mg/kg, 5 days per week for several weeks [1] [2] [3]. • Models: Orthotopic and patient-derived xenograft (PDX) models of HCC [1]. | • Tumor Growth Inhibition: Significant suppression of tumor growth, with inhibition rates up to 89.5% [1] [2] [3]. • Metastasis Inhibition: Profoundly inhibited metastasis in vivo [1] [4]. • Host Toxicity: No significant differences in average body weights or observed host toxicity at efficacious doses [1] [2] [3]. | Independent of p53 status [1] [4]. |
For researchers seeking to replicate or understand the experimental foundation, here are the methodologies cited in the studies.
Cell Viability Assay (IC50 Determination) [2] [3]
In Vivo Animal Studies [1] [2] [3]
This compound has a unique dual mechanism of action that differentiates it from traditional MDM2-p53 binding inhibitors. The following diagram illustrates this mechanism and a generalized experimental workflow for its evaluation.
The table below summarizes the key characteristics of MA242 free base based on current research:
| Characteristic | Description |
|---|---|
| Targets | Dual inhibitor of MDM2 and NFAT1 [1] [2] [3]. |
| Reported Binding Affinity | Binds both MDM2 and NFAT1 with high affinity; specific quantitative ( K_d ) or IC(_{50} ) values for binding not located in search results [2] [3]. |
| Binding Site on MDM2 | Binds a hydrophobic site in the MDM2 RING domain, centered at residue Tyr489 [1]. |
| Mechanism & Specificity | - Induces degradation of MDM2 and NFAT1 proteins [2] [3].
The following experimental methodologies are used to verify MA242's binding and mechanism of action:
The diagram below illustrates the dual mechanism by which MA242 targets the MDM2/NFAT1 oncogenic network.
This diagram shows the two primary mechanisms of MA242. It both induces the degradation of the MDM2 oncoprotein and represses its transcription by inhibiting the NFAT1 transcription factor [1] [2] [3]. This combined action effectively disrupts the MDM2/NFAT1 network.
| Cancer Model | p53 Status | Key Apoptotic Findings | Experimental Evidence | Citation |
|---|---|---|---|---|
| Pancreatic Cancer (Cell lines: HPAC, Panc-1, AsPC-1, etc.) | Wild-type and mutant | Induced apoptosis; decreased cell proliferation. | Cell viability assays, apoptosis analysis (e.g., annexin V), colony formation assays. | [1] |
| Hepatocellular Carcinoma (HCC) (Cell lines & patient-derived xenografts) | Independent of p53 | Inhibited growth and metastasis; induced apoptosis in vitro and in vivo. | Western blotting for apoptotic markers, caspase activation assays, tumor growth inhibition in mice models. | [2] |
| Breast Cancer (Cell lines & orthotopic models) | Wild-type and mutant (including TNBC) | Induced apoptosis; disrupted cellular metabolism and elevated oxidative stress. | Apoptosis assays, metabolic analysis (nicotinamide/nucleotide metabolism), ROS detection. | [3] |
Researchers used the following key methodologies to quantify MA242-induced apoptosis in these studies:
MA242 is a dual inhibitor that uniquely targets both MDM2 and NFAT1, leading to apoptosis through a p53-independent pathway. The following diagram illustrates its mechanism.
This unique dual mechanism leads to a potent reduction of MDM2 levels, triggering apoptosis even in cancer cells where p53 is mutated [1] [3] [2].
The table below compares the core mechanisms of MA242 with other classes of MDM2-targeting agents.
| Agent / Class | Primary Target(s) | Key Mechanism of Action | p53 Dependency | Key Differentiating Feature |
|---|
| MA242 | MDM2 & NFAT1 [1] [2] | - Induces MDM2 auto-ubiquitination & degradation
To visualize the unique dual-inhibition strategy of MA242, the following diagram outlines its mechanism compared to a traditional MDM2-p53 inhibitor.
The table below summarizes the anticancer activity of MA242 across various experimental models, highlighting its potency and broad applicability.
| Cancer Type | Model System | Key Efficacy Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | In vitro (cell lines), in vivo (patient-derived xenografts) | Inhibited growth & metastasis; independent of p53 status; IC~50~: 0.1 - 0.31 μM in vitro [1] [2] [5]. | Wang et al., 2019 [1] |
| Breast Cancer (including Triple-Negative) | In vitro (cell lines), in vivo (orthotopic & PDX models) | Inhibited cell viability, induced apoptosis; disrupted cancer metabolism (e.g., nicotinamide & nucleotide pathways); reduced tumor growth in vivo without host toxicity [3]. | Frontiers in Pharmacology, 2025 [3] |
| Pancreatic Cancer | In vitro (cell lines), in vivo (orthotopic models) | Inhibited proliferation (IC~50~: 0.1 - 0.4 μM); induced apoptosis; inhibited tumor growth & metastasis in vivo, alone or with gemcitabine [2] [5]. | InvivoChem Data [2] |
For researchers aiming to validate these findings, here are summaries of key experimental protocols referencing MA242.
When choosing an investigative path, consider these strategic points for MA242 and its alternatives:
The key findings from the available research are summarized in the table below. This study utilized a sarcoma TMA to investigate biomarker correlations and subsequently test the efficacy of MA242.
| Biomarker | Association with Sarcoma Prognosis | Correlation Findings in the TMA Study |
|---|---|---|
| YAP | Elevated expression independently predicts worse overall survival [1]. | Positive correlation with RABL6A expression [1]. |
| TAZ | Elevated expression independently predicts worse progression-free survival [1]. | Positive correlation with MDM2 expression [1]. |
| RABL6A | Elevated expression independently predicts shorter time to metastasis [1]. | Positive correlation with p53 and MDM2 expression [1]. |
| MDM2 | A key negative regulator of p53; amplification is a known mechanism of p53 inactivation in some sarcomas [1]. | Positive correlation with TAZ and RABL6A expression [1]. |
| p53 | Strong nuclear staining is highly correlated with TP53 mutation [1]. | Positive correlation with RABL6A expression [1]. |
The study concluded that the combined activation of TAZ and YAP in a p53-negative context was particularly adverse for patient survival. Based on the network of correlations found, which implicated MDM2, the researchers then evaluated the MDM2 inhibitor MA242. They reported that MA242 "effectively suppressed the survival of sarcoma cell lines from different histological types regardless of p53 status" [1].
The study that incorporated MA242 followed a established TMA workflow for biomarker validation. The methodology can be summarized in the following diagram [2] [1] [3]:
Key methodological details from the search results for each step include:
This compound is characterized as a specific dual inhibitor of the MDM2 and NFAT1 proteins. Its activity has been confirmed across multiple independent studies and assay types, demonstrating its ability to inhibit cancer cell proliferation and induce protein degradation regardless of the p53 status of the cells [1] [2] [3].
The table below summarizes key quantitative data from orthogonal assays that confirm its activity:
| Assay Type / Model | Cell Lines / System | Key Experimental Conditions | Results & Activity Data |
|---|
| In Vitro Cell Viability [3] [4] | Pancreatic cancer (HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3); Normal pancreatic ductal (HPDE) | Incubation: 72 hours Concentrations: 0.05 - 5 μM | IC₅₀: 0.14 - 0.40 μM (cancer cells); 5.81 μM (HPDE normal cells) | | In Vitro Protein Analysis [3] [4] | Pancreatic cancer (HPAC, Panc-1, AsPC-1) | Incubation: 24 hours Concentrations: 0.1 - 0.5 μM | Decreased MDM2 & NFAT1: Dose-dependent reduction in protein levels (Western Blot) | | In Vivo Efficacy [3] [4] | Athymic nude mice with orthotopic pancreatic tumors (AsPC-1-Luc, Panc-1-Luc) | Administration: Intraperitoneal (IP) Dosing: 2.5, 5, or 10 mg/kg; 5 days/week for 3-5 weeks | Tumor Growth Inhibition: 56.1% (2.5 mg/kg) to 89.5% (10 mg/kg); Near-complete regression in some models | | In Vitro Cytotoxicity [1] | Hepatocellular Carcinoma (HCC) cells | Not fully specified in results | IC₅₀: 0.1 - 0.31 μM |
For researchers aiming to replicate or compare these findings, here are the detailed methodologies for the key assays cited above.
Cell Viability Assay (e.g., MTS/MTT) [3] [4]
MA242's unique value proposition lies in its p53-independent, dual-targeting mechanism, which differs significantly from traditional MDM2 inhibitors.
Diagram: MA242's Dual Mechanism vs. Traditional MDM2 Inhibition. MA242 simultaneously degrades the MDM2 oncoprotein and inhibits NFAT1-mediated MDM2 gene transcription, blocking both the function and production of MDM2. This is distinct from traditional inhibitors that only block MDM2's interaction with p53.
This unique mechanism translates into distinct practical differences, as summarized in the table below:
| Feature | Traditional MDM2-p53 Inhibitors | This compound |
|---|---|---|
| Primary Target | MDM2-p53 protein-protein interaction [2] | MDM2 protein and NFAT1 transcription factor [1] [3] [4] |
| Key Mechanism | Blocks p53 binding, stabilizing p53 [2] | Induces MDM2/NFA1 degradation; inhibits MDM2 gene transcription [1] [3] |
| p53 Requirement | Requires wild-type p53 for activity [2] | Effective regardless of p53 status (wild-type or mutant) [1] [3] [4] |
| Effect on MDM2 Level | Can increase MDM2 expression via p53 activation [2] | Reduces MDM2 protein levels [3] [4] |
| Therapeutic Implication | Limited efficacy in p53-mutant tumors [2] | Potential for treating aggressive cancers with p53 mutations [1] [2] |